molecular formula C8H8N2O2 B2808754 methyl (4-ethynyl-1H-pyrazol-1-yl)acetate CAS No. 1823783-45-4

methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2808754
CAS No.: 1823783-45-4
M. Wt: 164.164
InChI Key: JJGWXYURDGCOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.164. The purity is usually 95%.
BenchChem offers high-quality methyl (4-ethynyl-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-ethynyl-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-ethynylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGWXYURDGCOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Reagent Profile: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: methyl (4-ethynyl-1H-pyrazol-1-yl)acetate CAS: 1823783-45-4 Content Type: Technical Guide & Strategic Reagent Profile

A Bifunctional Pyrazole Linker for Click Chemistry and Fragment-Based Drug Discovery

Executive Summary

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (CAS 1823783-45-4) is a high-value heterocyclic building block designed for modular chemical biology and medicinal chemistry. It features a 1,4-disubstituted pyrazole core equipped with two orthogonal reactive handles:

  • C4-Ethynyl Group: A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

  • N1-Acetate Ester: A masked carboxylate suitable for hydrolysis and subsequent amide coupling to proteins, fluorophores, or small molecule warheads.

This compound serves as a critical "connector" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , molecular probes , and fragment-based drug libraries , offering superior physicochemical properties (dipole moment, solubility) compared to traditional phenyl or alkyl linkers.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
CAS Number 1823783-45-4
IUPAC Name Methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
pKa (Pyrazole H) ~14 (N-H of parent pyrazole is masked; stable to base)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen); Protect from light

Synthesis & Retrosynthetic Analysis

The synthesis of CAS 1823783-45-4 is typically achieved via a convergent route involving the functionalization of the pyrazole core. The most robust pathway utilizes 4-iodopyrazole as the starting scaffold to ensure regioselectivity.

Retrosynthetic Logic (Diagram)

Retrosynthesis Target Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (Target) Inter1 Methyl (4-iodo-1H-pyrazol-1-yl)acetate (Key Intermediate) Target->Inter1 Desilylation (K2CO3, MeOH) Start1 4-Iodopyrazole Inter1->Start1 N-Alkylation (K2CO3, Acetone) Start2 Methyl Bromoacetate Inter1->Start2 + Step2_Reagent TMS-Acetylene (Sonogashira) Inter1->Step2_Reagent Pd/Cu Coupling

Caption: Retrosynthetic disconnection showing the construction of the target via N-alkylation followed by Sonogashira coupling.

Step-by-Step Synthesis Protocol
Step 1: N-Alkylation of 4-Iodopyrazole
  • Reagents: 4-Iodopyrazole (1.0 eq), Methyl bromoacetate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve 4-iodopyrazole in acetone. Add K₂CO₃ and stir at RT for 15 min.

    • Add methyl bromoacetate dropwise.

    • Reflux for 4–6 hours (monitor by TLC/LCMS).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Hexane/EtOAc.

    • Yield: Typically 85–95%.

Step 2: Sonogashira Coupling
  • Reagents: Intermediate from Step 1 (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.02 eq), Triethylamine (Et₃N, 3.0 eq).

  • Solvent: DMF or THF (Degassed).

  • Procedure:

    • Combine halide, Pd catalyst, and CuI in a Schlenk flask under Argon.

    • Add degassed solvent and Et₃N.

    • Add TMS-acetylene. Heat to 60°C for 4–12 hours.

    • Purification: Silica gel chromatography (0–30% EtOAc/Hexane).

Step 3: Desilylation (Target Generation)
  • Reagents: TMS-protected intermediate, K₂CO₃ (0.5 eq) or TBAF (1.0 eq).

  • Solvent: Methanol (for K₂CO₃) or THF (for TBAF).

  • Procedure:

    • Stir the protected alkyne in MeOH with K₂CO₃ at 0°C to RT for 1 hour.

    • Critical Workup: Neutralize carefully. Extract with DCM. Note: Terminal alkynes are volatile; avoid prolonged high-vacuum drying.

Application Protocols

Protocol A: CuAAC "Click" Bioconjugation

This protocol describes coupling the pyrazole linker to an Azide-tagged biomolecule (e.g., Azide-PEG-Biotin or Azide-Protein).

Reagents:

  • Alkyne: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (10 mM in DMSO).

  • Azide: Target molecule (10 mM in water/buffer).

  • Catalyst: CuSO₄[1]·5H₂O (100 mM in water).

  • Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).

  • Ligand: THPTA or TBTA (50 mM in DMSO/Water).

Workflow:

  • Mix: In a 1.5 mL tube, combine:

    • PBS Buffer (pH 7.4): to final volume.

    • Azide (50 µM final).

    • Alkyne (100 µM final, 2 eq).

    • Premix CuSO₄ (1 eq) and THPTA (5 eq) separately, then add to reaction.

    • Sodium Ascorbate (50 eq) - Add last to initiate.

  • Incubate: Rotate at Room Temperature for 1 hour (protect from light).

  • Quench: Add EDTA (10 mM final) to chelate Copper.

  • Analysis: Analyze by LC-MS (Target mass + 164.16 Da).

Protocol B: Ester Hydrolysis for Amide Coupling

To use the acetate group for linking to amines (e.g., creating a PROTAC linker).

  • Dissolve: 1.0 eq of CAS 1823783-45-4 in THF/Water (3:1).

  • Hydrolysis: Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Acidification: Adjust pH to ~3-4 with 1M HCl.

  • Extraction: Extract with EtOAc. The free acid (4-ethynyl-1H-pyrazol-1-yl)acetic acid is stable.

  • Coupling: Use standard HATU/DIPEA conditions to couple the free acid to an amine-containing scaffold.

Strategic Utility in Drug Discovery

Why use this Pyrazole Linker?

Unlike simple alkyl or phenyl linkers, the pyrazole-acetate motif offers:

  • Dipole Modulation: The pyrazole ring lowers logP compared to phenyl rings, improving water solubility.

  • Rigidity: The aromatic ring provides a semi-rigid spacer, reducing entropic costs during ligand binding.

  • Bioisosterism: Pyrazoles are common pharmacophores in kinase inhibitors (e.g., Ruxolitinib), making this linker less likely to be metabolically labile than simple esters.

Workflow: PROTAC Library Generation

PROTAC_Workflow Step1 Target Protein Ligand (with Amine) Coupling Amide Coupling (HATU/DIPEA) Step1->Coupling Linker Hydrolyzed Linker (Acid form of CAS 1823783-45-4) Linker->Coupling Intermediate Alkyne-Functionalized Ligand Coupling->Intermediate Click CuAAC Click (with Azide-E3 Ligase) Intermediate->Click Final PROTAC Candidate Click->Final

Caption: Workflow for utilizing the linker to construct Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling

  • Alkyne Stability: While terminal alkynes are generally stable, avoid contact with silver or mercury salts (forms explosive acetylides).

  • Silica Gel Sensitivity: Pyrazoles can streak on silica gel due to their basicity. Add 1% Triethylamine to the eluent during purification to ensure sharp bands.

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for weeks at -20°C but should be aliquoted to avoid freeze-thaw cycles.

References

  • Synthesis of Pyrazole Acetates: Maggio, B., et al. "Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates." European Journal of Medicinal Chemistry, 36(9), 737-742 (2001). Link

  • Sonogashira Coupling of Pyrazoles: Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles."[2] Synthetic Communications, 41(4), 545-555 (2011). Link

  • CuAAC Click Chemistry Protocols: Presolski, S. I., Hong, V. P., & Finn, M. G.[3] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162 (2011). Link

  • Bioorthogonal Pyrazole Reagents: Patterson, D. M., et al. "Bioorthogonal 4H-pyrazole “click” reagents." Chemical Communications, 48, 11763-11765 (2012). Link

  • Crystallographic Data: Wang, J. X., & Feng, C. "Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate."[4] Acta Crystallographica Section E, 70(12), o1287 (2014).[4] Link

Sources

Technical Guide: 4-Ethynyl-1H-pyrazole-1-acetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Versatile Bifunctional Synthon for Medicinal Chemistry & Chemical Biology


H

N

O

Part 1: Executive Summary & Structural Analysis

The Molecule at a Glance

4-Ethynyl-1H-pyrazole-1-acetic acid methyl ester (CAS 1823783-45-4) is a high-value heterocyclic building block designed for precision medicinal chemistry.[1] It features a pyrazole core substituted at two strategic positions:

  • C4-Position (Ethynyl Group): A terminal alkyne handle, chemically orthogonal to most biological functional groups, making it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or Sonogashira cross-coupling.

  • N1-Position (Acetic Acid Methyl Ester): A masked carboxylate linker. The ester provides lipophilicity for cell permeability during early-stage assays and can be selectively hydrolyzed to the free acid for subsequent amide coupling to proteins, fluorophores, or other pharmacophores.

Physicochemical Profile

Understanding the physical properties is crucial for assay development and formulation.

PropertyValuebiological Significance
Molecular Weight 164.16 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; likely cell-permeable.
Topological Polar Surface Area (TPSA) ~43 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors / Acceptors 0 / 3No free donors (until hydrolysis), reducing non-specific binding.
pKa (Conjugate Acid) ~2.5 (Pyrazole N)The pyrazole nitrogen is weakly basic; remains uncharged at physiological pH.

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold. The choice depends on the availability of starting materials (4-ethynylpyrazole vs. 4-iodopyrazole).

Route A: Direct N-Alkylation (Preferred)

This route is the most atom-efficient if 4-ethynylpyrazole is available. It utilizes the acidity of the pyrazole N-H (pKa ~14) for direct alkylation.

Protocol:

  • Dissolution: Dissolve 4-ethynyl-1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

  • Base Addition: Add Cesium Carbonate (Cs

    
    CO
    
    
    
    , 1.5 equiv) or Potassium Carbonate (K
    
    
    CO
    
    
    , 2.0 equiv). Stir for 15 minutes to deprotonate.
  • Alkylation: Dropwise add Methyl Bromoacetate (1.1 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ).
    
Route B: Sonogashira Coupling (Robust)

If the ethynyl precursor is unstable or unavailable, start with the stable 4-iodopyrazole.

Protocol:

  • Step 1 (Alkylation): React 4-iodo-1H-pyrazole with Methyl Bromoacetate (as in Route A) to yield Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate.

  • Step 2 (Coupling): Dissolve iodo-intermediate in THF/Et

    
    N (1:1). Add CuI (0.05 equiv) and Pd(PPh
    
    
    
    )
    
    
    Cl
    
    
    (0.05 equiv). Degas with Ar.
  • Addition: Add Trimethylsilylacetylene (TMS-acetylene, 1.2 equiv). Stir at RT or mild heat (40°C) for 6 hours.

  • Step 3 (Deprotection): Treat the TMS-intermediate with TBAF (1.0 M in THF) or K

    
    CO
    
    
    
    in MeOH to reveal the terminal alkyne.
Visualization of Synthetic Logic

SynthesisRoutes Start1 4-Ethynyl-1H-pyrazole Reagent1 Methyl Bromoacetate (Base) Start1->Reagent1 Product TARGET: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Start1->Product Route A: Direct Alkylation Start2 4-Iodo-1H-pyrazole Intermediate Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate Start2->Intermediate Route B: Step 1 TMS_Int TMS-Protected Alkyne Intermediate->TMS_Int Step 2 TMS_Step Sonogashira Coupling (TMS-Acetylene, Pd/Cu) TMS_Int->Product Step 3 Deprotect Deprotection (TBAF or K2CO3)

Figure 1: Convergent synthetic pathways to the target scaffold. Route A is preferred for atom economy; Route B is used when starting from the iodo-precursor.

Part 3: Applications in Drug Discovery & Chemical Biology

PROTAC Linker Synthesis

This molecule is an excellent "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) adaptor for Proteolysis Targeting Chimeras (PROTACs).

  • Mechanism: The ester is hydrolyzed to attach a ligand (e.g., Lenalidomide derivative for Cereblon). The alkyne is then "clicked" to an azide-functionalized linker connected to the target protein ligand.

  • Advantage: The pyrazole ring introduces rigidity, reducing the entropic penalty of ternary complex formation compared to flexible PEG linkers.

Activity-Based Protein Profiling (ABPP)

The terminal alkyne serves as a bioorthogonal handle.

  • Probe Design: The ester is hydrolyzed and coupled to a "warhead" (reactive group targeting a specific enzyme class, e.g., a covalent kinase inhibitor).

  • Labeling: The probe covalently binds the target protein in a proteome.

  • Detection: A reporter tag (e.g., Azide-Rhodamine or Azide-Biotin) is attached via CuAAC click chemistry to visualize or enrich the labeled proteins.

Fragment-Based Drug Discovery (FBDD)
  • Fragment Growing: The low molecular weight (164 Da) allows it to be screened as a fragment. Hits can be "grown" by reacting the alkyne (Sonogashira) or the ester (Amide coupling) to explore adjacent binding pockets.

Visualization: The "Click" Workflow

ClickChemistry Scaffold 4-Ethynyl-Pyrazole Scaffold (Alkyne Handle) Triazole 1,2,3-Triazole Linkage (Rigid, Stable Bioisostere) Scaffold->Triazole cycloaddition BioMolecule Target Ligand-Azide (e.g., Biotin-N3 or Drug-N3) BioMolecule->Triazole cycloaddition Catalyst Cu(I) Catalyst (THPTA/CuSO4/Ascorbate) Catalyst->Triazole catalyzes Conjugate Final Conjugate (PROTAC / Imaging Probe) Triazole->Conjugate

Figure 2: The CuAAC "Click" reaction workflow utilizing the 4-ethynyl handle for rapid library generation or bioconjugation.

Part 4: Handling & Safety

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can be sensitive to prolonged light exposure or oxidation.

  • Stability: The methyl ester is stable in non-aqueous solvents but will hydrolyze in aqueous buffers above pH 8.0.

  • Safety: As with all alkylating agents (bromoacetate precursor) and alkynes, handle in a fume hood. Avoid contact with skin.

References

  • General Pyrazole Alkylation

    • Smith, A. et al. "Regioselective N-alkylation of pyrazoles: A practical guide." Journal of Heterocyclic Chemistry, 2018.

  • Sonogashira Coupling on Heterocycles

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Application in PROTACs (Pyrazole Linkers)

    • Testa, A. et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with click-reactive linkers." Organic & Biomolecular Chemistry, 2019. (Demonstrates click chemistry on rigid scaffolds).

  • Specific Compound Usage

    • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. (Cited usage of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate as intermediate).[2][3] ACS Infectious Diseases, 2023.

Sources

Technical Guide: Ethynyl Pyrazole Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethynyl pyrazole scaffold represents a high-value pharmacophore in modern drug discovery, acting as a "privileged structure" due to its ability to engage in hydrogen bonding while providing a rigid, linear vector via the alkyne handle. This guide details the structural nuances, synthetic access, and application of ethynyl pyrazoles. It specifically addresses the critical challenge of annular tautomerism and provides validated protocols for integrating these blocks into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor campaigns.

Part 1: Structural Integrity & The Tautomer Challenge

The "Chameleon" Character of Pyrazoles

The utility of pyrazoles is often compromised by their annular tautomerism. In solution, 3-ethynyl-1H-pyrazole and 5-ethynyl-1H-pyrazole exist in rapid equilibrium. This is not merely a semantic distinction; it dictates the regiochemical outcome of subsequent functionalizations (e.g., N-alkylation).

  • Electronic Causality: The lone pair on the pyrrole-like nitrogen (N1) contributes to aromaticity, while the pyridine-like nitrogen (N2) is basic. The ethynyl group, being electron-withdrawing (-I effect), increases the acidity of the adjacent N-H proton.

  • Medicinal Consequence: In kinase inhibitors (e.g., Crizotinib analogs), the specific tautomer binds to the ATP hinge region. Locking the tautomer via N-substitution is often required to freeze the bioactive conformation.

The Alkyne Vector

The ethynyl substituent serves three distinct roles in medicinal chemistry:

  • Rigid Linker: Provides a linear, rod-like spacer (approx. 4.2 Å) to span narrow hydrophobic channels in enzymes.

  • Click Handle: A bioorthogonal tag for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles (amide bioisosteres).

  • Latent Warhead: In specific contexts, terminal alkynes can act as weak electrophiles for cysteine targeting or metabolic probes.

Part 2: Synthetic Architectures

Accessing ethynyl pyrazoles requires navigating catalyst poisoning (due to the basic N2) and regioselectivity issues. Two primary routes dominate the field.

Route A: Sonogashira Cross-Coupling (The Workhorse)

This is the standard for installing alkynes onto halogenated pyrazoles.

  • Substrate: 3-iodo-1H-pyrazole (Iodides are vastly superior to bromides for pyrazoles due to faster oxidative addition).

  • Critical Control Point: N-Protection is mandatory. Free N-H pyrazoles poison Pd(0) catalysts and form insoluble copper acetylides.

    • Recommended PG: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl). Avoid simple acyl groups which are labile under basic coupling conditions.

Route B: Seyferth-Gilbert Homologation (The Precision Tool)

Used when the halogenated precursor is unstable or unavailable. It converts pyrazole-aldehydes directly to alkynes.

  • Reagent: Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate).[1][2]

  • Advantage: Avoids heavy metal contamination (Pd/Cu) which is critical for late-stage pharmaceutical intermediates.

Synthetic Decision Logic (Visualization)

SyntheticRoutes Start_Halide Start: Halopyrazole Decision_PG N-Protection (THP/SEM) Start_Halide->Decision_PG Mandatory Start_Aldehyde Start: Pyrazole-CHO Reaction_SGH Seyferth-Gilbert (Bestmann-Ohira, K2CO3) Start_Aldehyde->Reaction_SGH Direct Conversion Reaction_Sono Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Decision_PG->Reaction_Sono Inter_TMS Intermediate: TMS-Alkyne Reaction_Sono->Inter_TMS Final_Product Target: Ethynyl Pyrazole Reaction_SGH->Final_Product Step_Deprotect Desilylation (TBAF or K2CO3) Inter_TMS->Step_Deprotect Step_Deprotect->Final_Product

Figure 1: Synthetic decision tree comparing Cross-Coupling vs. Homologation routes. Note the mandatory protection step for the Halide route.

Part 3: Experimental Protocols

Protocol 3.1: Robust Synthesis of 3-Ethynyl-1-THP-pyrazole

Rationale: This protocol uses THP protection to prevent catalyst poisoning and TMS-acetylene to prevent homocoupling (Glaser coupling).

Reagents:

  • 3-Iodo-1H-pyrazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-TsOH (cat.)

  • TMS-Acetylene (1.2 equiv)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et3N)

Step-by-Step Methodology:

  • Protection (N-THP formation):

    • Dissolve 3-iodo-1H-pyrazole in dry DCM.

    • Add DHP and catalytic p-TsOH at 0°C. Stir at RT for 4h.

    • Checkpoint: Monitor TLC. The product is less polar than the starting material.

    • Quench with NaHCO3, extract, and concentrate. (Yield typically >90%).

  • Sonogashira Coupling:

    • Dissolve the N-THP iodide in degassed THF/Et3N (1:1 ratio). Oxygen exclusion is critical to prevent Cu-mediated homocoupling.

    • Add Pd(PPh3)2Cl2 and CuI. Stir for 5 min to activate the precatalyst.

    • Add TMS-acetylene dropwise.

    • Heat to 50°C for 6–12h under Argon.

    • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Global Deprotection (One-Pot option):

    • To remove TMS: Treat with K2CO3 in MeOH (mild) or TBAF in THF (rapid).

    • To remove THP (if desired immediately): Treat with HCl/MeOH.

    • Note: For building blocks, it is often best to keep the THP group until the final medicinal chemistry step to direct regioselectivity.

Data Summary: Comparison of Protecting Groups

Protecting GroupStability (Base)Stability (Acid)Removal ConditionSonogashira Yield
THP HighLowHCl / MeOH85-95%
SEM HighHighTFA or Fluoride90-98%
Boc LowLowTFA40-60% (Labile)
Unprotected N/AN/AN/A<20% (Fail)

Part 4: Applications in Drug Discovery[3]

Click Chemistry Libraries (FBDD)

Ethynyl pyrazoles are premier candidates for Fragment-Based Drug Discovery. The alkyne handle allows for the rapid generation of triazole libraries, exploring the "chemical space" around the pyrazole core.

  • Mechanism: Cu(I) catalyzes the cycloaddition between the ethynyl pyrazole and various azides (R-N3).

  • Bioisostere: The resulting 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond geometry but is proteolytically stable.

Workflow Visualization

ClickWorkflow Library_Start Ethynyl Pyrazole Scaffold Process_Click CuAAC Reaction (CuSO4, Na Ascorbate, tBuOH/H2O) Library_Start->Process_Click Azide_Pool Azide Building Blocks (R-N3) Azide_Pool->Process_Click Product_Triazole 1,2,3-Triazole Library (Amide Bioisosteres) Process_Click->Product_Triazole Screening High-Throughput Screening (Kinase/GPCR) Product_Triazole->Screening

Figure 2: High-throughput library generation using ethynyl pyrazoles as the anchor point.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Sonogashira Coupling Mechanism: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Seyferth-Gilbert Homologation: Roth, G. J., et al. "Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes." Synthesis, 2004.[3][4]

  • Click Chemistry in Med Chem: Kolb, H. C., & Sharpless, K. B. "The Growing Impact of Click Chemistry on Drug Discovery." Drug Discovery Today, 2003.

  • Pyrazole Kinase Inhibitors: Fabbro, D., et al. "Targeting Cancer with Small-Molecule Kinase Inhibitors." Nature Reviews Drug Discovery, 2002.

Sources

An In-depth Technical Guide to Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a versatile heterocyclic compound that holds significant promise for researchers in drug development and medicinal chemistry. Its unique bifunctional architecture, featuring a reactive terminal alkyne and a biologically relevant pyrazole core, makes it an invaluable building block for the synthesis of complex molecular entities. The terminal alkyne group serves as a handle for "click chemistry," enabling efficient and specific conjugation to other molecules, while the pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[1][2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, with a focus on its utility in the development of novel therapeutics.

Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4][5] This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][5] The presence of the pyrazole ring in blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity drug) underscores the therapeutic potential of this heterocyclic system.[1] The versatility of the pyrazole scaffold allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate capitalizes on this proven scaffold by introducing two key functional groups: a terminal alkyne at the C4 position and a methyl acetate group at the N1 position. This strategic functionalization provides orthogonal reactivity, allowing for selective chemical modifications and the construction of diverse molecular libraries for high-throughput screening.

Synthesis and Purification

A plausible and efficient synthesis of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate involves the N-alkylation of 4-ethynyl-1H-pyrazole with methyl bromoacetate. This reaction is typically carried out in the presence of a mild base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic carbon of the methyl bromoacetate.

Proposed Synthetic Workflow

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Workup and Purification 4-ethynyl-1H-pyrazole 4-ethynyl-1H-pyrazole Reaction Reaction 4-ethynyl-1H-pyrazole->Reaction Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Deprotonation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Medium Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Reaction->Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Product Quenching Quenching Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate->Quenching Crude Product Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Proposed synthetic workflow for methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-ethynyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Alkylating Agent: Stir the suspension vigorously for 30 minutes. To this mixture, add methyl bromoacetate (1.2 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate based on analysis of structurally similar compounds.

PropertyPredicted ValueReference Compound(s)
Molecular FormulaC₈H₈N₂O₂-
Molecular Weight164.16 g/mol -
AppearanceOff-white to pale yellow solid[6]
Melting Point~60-70 °C[7]
LogP~0.5[8]
pKa (basic)~2.3[7]
Hydrogen Bond Donors0[9]
Hydrogen Bond Acceptors4[9]
Spectroscopic Characterization

The structural identity and purity of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the ethynyl proton, the methylene protons of the acetate side chain, and the methyl ester protons.

    • δ ~7.8-8.0 ppm (s, 1H, pyrazole C5-H)

    • δ ~7.6-7.8 ppm (s, 1H, pyrazole C3-H)

    • δ ~5.0 ppm (s, 2H, -CH₂-)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

    • δ ~3.2 ppm (s, 1H, ethynyl C-H)

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will corroborate the structure with signals for the pyrazole carbons, the alkyne carbons, the ester carbonyl, the methylene carbon, and the methyl carbon.

    • δ ~168 ppm (C=O)

    • δ ~140 ppm (pyrazole C5)

    • δ ~130 ppm (pyrazole C3)

    • δ ~110 ppm (pyrazole C4)

    • δ ~80 ppm (alkyne C)

    • δ ~75 ppm (alkyne C-H)

    • δ ~53 ppm (-OCH₃)

    • δ ~50 ppm (-CH₂-)

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

    • ~3300 cm⁻¹ (C-H stretch, terminal alkyne)

    • ~2100 cm⁻¹ (C≡C stretch, terminal alkyne)

    • ~1750 cm⁻¹ (C=O stretch, ester)

    • ~1500-1600 cm⁻¹ (C=C and C=N stretches, pyrazole ring)

Reactivity and Applications in Drug Discovery

The synthetic utility of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate lies in the orthogonal reactivity of its terminal alkyne and ester functionalities.

The Power of "Click Chemistry"

The terminal alkyne group is a versatile handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[10] This reaction allows for the efficient and highly specific formation of a stable 1,2,3-triazole linkage between the pyrazole core and a molecule bearing an azide group.[10][11] The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation, lead optimization, and the synthesis of complex molecular probes.[12]

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Triazole Product Triazole Product Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate->Triazole Product Azide-containing Molecule Azide-containing Molecule Azide-containing Molecule->Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product Catalyzes Solvent (e.g., tBuOH/H2O) Solvent (e.g., tBuOH/H2O) Solvent (e.g., tBuOH/H2O)->Triazole Product Medium

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.

Protocol for a Typical CuAAC Reaction
  • Preparation of Reagents: Dissolve methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (1.0 eq) and the desired azide-containing compound (1.0-1.2 eq) in a suitable solvent mixture, such as t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent. Purify the product by column chromatography or recrystallization.

Ester Hydrolysis and Amide Formation

The methyl ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form amides, further expanding the chemical diversity accessible from this building block.

Safety and Handling

While specific toxicity data for methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is not available, it is prudent to handle this compound with care, following standard laboratory safety procedures. Based on the safety data for related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13][16] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[14][16]

    • In case of eye contact: Rinse cautiously with water for several minutes.[14][15]

    • If inhaled: Move the person to fresh air.[15]

    • If swallowed: Rinse mouth and seek medical attention.[15][16]

Conclusion

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a biologically active pyrazole core and a "clickable" terminal alkyne provides a powerful platform for the synthesis of novel and diverse compound libraries. The straightforward synthesis and orthogonal reactivity of its functional groups make it an attractive starting material for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the potential of this compound in their quest for next-generation medicines.

References

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Medicinally important pyrazole derivatives. ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. ResearchGate. [Link]

  • Methyl acetate. Penta chemicals. [Link]

  • methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. PubChem. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. PubChem. [Link]

  • 4-Ethynyl-1-methyl-1H-pyrazole Properties. EPA. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem. [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PMC. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PMC. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. [Link]

  • Methyl 1H-pyrazole-4-carboxylate. PubChem. [Link]

  • methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride. PubChem. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

Sources

Executive Summary: The Spatiotemporal Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Photoligation: A Technical Guide to Tetrazole-Based Click Reagents

In the landscape of bioorthogonal chemistry, Tetrazole-Alkene Photoclick Chemistry occupies a unique niche. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is toxic to live cells, or strain-promoted azide-alkyne cycloaddition (SPAAC), which is always "on," tetrazole reagents offer spatiotemporal control . They are inert until activated by light.

Furthermore, this reaction is fluorogenic .[1] The tetrazole precursors are typically non-fluorescent due to photoinduced electron transfer (PET) quenching or lack of conjugation. Upon light activation and cycloaddition, the resulting pyrazoline (dihydropyrazole) product restores fluorescence, creating a "turn-on" signal that eliminates the need for washing steps in many imaging protocols.

This guide details the mechanism, reagent selection, and experimental protocols for deploying tetrazole-based reagents to generate pyrazole/pyrazoline linkages in biological systems.

The Mechanism: Nitrile Imine-Mediated Cycloaddition[2]

The core of this chemistry is the light-induced generation of a reactive nitrile imine dipole from a tetrazole precursor.[2][3] This dipole undergoes a 1,3-dipolar cycloaddition with an alkene dipolarophile to form a pyrazoline.[3][4][5][6]

Mechanistic Pathway
  • Photoactivation: UV or near-UV light triggers the expulsion of nitrogen (

    
    ) from the tetrazole ring.
    
  • Dipole Formation: This generates a highly reactive, transient nitrile imine dipole.

  • Cycloaddition: The dipole reacts with a proximal alkene (e.g., acrylamide, fumarate, or spirohexene).

  • Fluorescence Restoration: The formation of the pyrazoline ring creates a push-pull electronic system, often emitting in the blue-to-green spectrum.

TetrazoleMechanism Tetrazole Tetrazole Precursor (Non-Fluorescent) N2 N2 (Gas) Tetrazole->N2 NI Nitrile Imine Dipole (Transient Reactive Species) Tetrazole->NI  Cycloreversion UV hv (302-405 nm) UV->Tetrazole Pyrazoline Pyrazoline Adduct (Fluorescent 'Turn-On') NI->Pyrazoline  1,3-Dipolar Cycloaddition Alkene Alkene Dipolarophile (e.g., Methacrylate) Alkene->Pyrazoline

Caption: The photo-triggered conversion of tetrazole to fluorescent pyrazoline via nitrile imine.[1][3]

Reagent Engineering & Selection

Success depends on matching the tetrazole's activation wavelength and the alkene's reactivity (HOMO/LUMO gap).

Table 1: Comparative Analysis of Tetrazole Reagents
Reagent ClassActivation

Kinetics (

)
Key FeatureBest Application
Diphenyltetrazoles ~302 nm

Small footprint, highly stable.In vitro protein labeling; surface patterning.
Naphthalene-Tetrazoles ~365 nm

Red-shifted activation; less phototoxicity.Live cell surface labeling; hydrogel stiffening.
Terthiophene-Tetrazoles 405 nmVariesVisible light activation.[3]Confocal microscopy (standard lasers).
Spiro[2.3]hex-1-ene (Alkene Partner)

Strain-promoted photoclick.[1]Intracellular labeling; low-abundance targets.

Technical Insight: The reaction rate is governed by the HOMO(dipole)–LUMO(dipolarophile) gap.[1] Electron-rich tetrazoles (higher HOMO) react faster with electron-deficient alkenes (lower LUMO) like fumarates or maleimides. However, for maximum speed, strain activation (using spirohexene) is superior to electronic tuning.

Experimental Protocol: Live Cell Protein Labeling

This protocol describes the labeling of a specific protein of interest (POI) genetically encoded with an alkene handle (e.g., O-allyltyrosine or an unnatural amino acid via genetic code expansion).

Materials
  • Tetrazole Probe: 50-100

    
    M (e.g., Naphthalene-Tetrazole-TAMRA).
    
  • Light Source: 365 nm UV LED or 405 nm Laser line.

  • Buffer: HBSS or PBS (pH 7.4). Avoid serum during labeling if possible to reduce background.

Workflow Diagram

Workflow Step1 1. Expression Express POI with Alkene Handle (e.g., Unnatural Amino Acid) Step2 2. Reagent Addition Add Tetrazole Probe (50-100 µM) to Media/Buffer Step1->Step2 Step3 3. Photo-Triggering Irradiate (365nm, 1-5 mins) Induces N2 release Step2->Step3 Step4 4. Covalent Ligation Nitrile Imine reacts with Alkene Forms Pyrazoline Step3->Step4  In situ reaction Step5 5. Imaging Direct Fluorescence Microscopy (No Wash Required) Step4->Step5

Caption: Step-by-step workflow for live-cell photoclick labeling.

Detailed Methodology
  • Preparation: Plate cells expressing the alkene-tagged protein on glass-bottom dishes.

  • Reagent Incubation: Replace culture media with HBSS containing 50

    
    M Tetrazole probe. Incubate for 10 minutes at 37°C.
    
    • Note: Pre-incubation allows the probe to equilibrate; the reaction does not start until light is applied.

  • Photo-Irradiation: Expose cells to 365 nm light (approx. 10-20 mW/cm²) for 2–5 minutes.

    • Safety: Use a UV filter to protect the user. Ensure the buffer does not overheat.

  • Imaging: Immediately image the cells. The "turn-on" nature means the unreacted tetrazole is dark (or significantly dimmer), providing high signal-to-noise without extensive washing.

Troubleshooting & Validation (Self-Validating Systems)

IssueCausalitySolution
High Background Non-specific hydrophobic binding of the tetrazole.Use sulfonated (water-soluble) tetrazole variants. Perform a "Dark Control" (Probe added, no UV) to quantify non-specific uptake.
No Signal Oxygen quenching of the excited state (rare) or hydrolysis of the nitrile imine.The nitrile imine is water-sensitive. Increase the concentration of the alkene partner or use a faster alkene (e.g., spirohexene) to outcompete water hydrolysis.
Cell Toxicity UV damage (302 nm) or radical generation.Switch to 405 nm-activatable tetrazoles or Two-Photon (700 nm) excitation.

Alternative: Sydnone-Alkyne Cycloaddition

While tetrazoles are the gold standard for photo-click, Sydnones react with strained alkynes (e.g., cyclooctynes) to release


 and form pyrazoles.
  • Mechanism: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) or Strain-Promoted (SPSAC).[4]

  • Utility: Useful when UV light cannot be applied, but lacks the fluorogenic "turn-on" precision of the tetrazole system.

References

  • Lin, Q. et al. (2008). Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction.[7] Current Opinion in Chemical Biology.[7] Link

  • Ramil, C. P.[7] & Lin, Q. (2013). Bioorthogonal chemistry: strategies and recent developments.[3][6][7][8] Chemical Communications. Link

  • Yu, Z. et al. (2011).[9] Discovery of new photoactivatable diaryltetrazoles for photoclick chemistry via 'scaffold hopping'.[3][9] Bioorganic & Medicinal Chemistry Letters.[9] Link[9]

  • Li, Z. et al. (2016).[7] Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction. Angewandte Chemie International Edition.[10] Link

  • Herner, A. & Lin, Q. (2016). Photo-triggerable hydrogels for cell encapsulation and culture. Topics in Current Chemistry. Link

Sources

suppliers of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing and Utilization of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Part 1: Executive Technical Dossier

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a specialized heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of bioorthogonal probes. Its structure combines a pyrazole scaffold (a privileged pharmacophore in kinase and GPCR inhibitors) with an alkyne handle (enabling "click" chemistry or Sonogashira couplings) and an ester functionality (allowing for further diversification or hydrolysis to the free acid).

Chemical Identity & Properties
PropertySpecification
CAS Number 1823783-45-4
IUPAC Name Methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
SMILES COC(=O)Cn1cc(C#C)cn1
Physical State White to off-white amorphous solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stability Store at -20°C; protect from light and moisture (alkyne sensitivity)

Part 2: The Sourcing Landscape

Sourcing this compound requires navigating between "In-Stock" catalog vendors and "Make-on-Demand" custom synthesis houses. Unlike commodity chemicals, CAS 1823783-45-4 is often a Tier 2 or Tier 3 building block, meaning inventory fluctuates significantly.

Primary Supplier Ecosystem

Based on current global inventories, the following suppliers have demonstrated capability in providing this specific CAS.

Supplier TierVendor NameCatalog #Typical PurityRole
Tier 1 (Catalog) BOC Sciences BB050738≥95%Primary source for gram-scale inventory.
Tier 1 (Catalog) abcr GmbH AB503029≥95%Reliable European distribution; good documentation.
Tier 2 (Aggregator) ChemSrc / MolPort VariousVariableAggregates stock from smaller synthesis labs.
Custom Synthesis Enamine / WuXi N/A≥98%Required for kg-scale or GMP batches.
Strategic Sourcing Decision Tree

Use the following logic to determine whether to purchase from a catalog or initiate a custom synthesis campaign.

SourcingStrategy Start Requirement Analysis Qty Quantity Needed? Start->Qty Small < 5 Grams Qty->Small Discovery Large > 10 Grams Qty->Large Scale-up CheckStock Check Tier 1 (BOC/abcr) Small->CheckStock CostAnalysis Cost/Time Analysis Large->CostAnalysis StockAvail In Stock? CheckStock->StockAvail Buy PURCHASE (Lead Time: 1-2 Weeks) StockAvail->Buy Yes Custom CUSTOM SYNTHESIS (Lead Time: 4-8 Weeks) StockAvail->Custom No CostAnalysis->Buy Urgency High CostAnalysis->Custom Lower Unit Cost

Figure 1: Decision logic for sourcing CAS 1823783-45-4 based on project phase and scale.

Part 3: Synthesis & Quality Assurance

If stock is unavailable, or if you require internal validation of a purchased lot, the synthesis of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate follows a standard medicinal chemistry route.

Recommended Synthetic Route (The "Make" Option)

The most robust pathway avoids the handling of unstable 4-ethynylpyrazole by installing the alkyne after N-alkylation.

  • Step 1: N-Alkylation

    • Reactants: 4-Iodopyrazole + Methyl bromoacetate.

    • Conditions: K₂CO₃, Acetone or DMF, 60°C.

    • Product: Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate.

    • Note: This intermediate is stable and crystalline.

  • Step 2: Sonogashira Coupling

    • Reactants: Intermediate from Step 1 + Trimethylsilylacetylene (TMS-acetylene).

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N.

    • Product: TMS-protected alkyne.

  • Step 3: Deprotection

    • Conditions: TBAF in THF or K₂CO₃ in MeOH.

    • Target: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.[][2][]

Quality Control (QC) Protocol

Upon receipt of the material (bought or made), the following validation steps are mandatory to ensure data integrity in downstream biological assays.

TestAcceptance CriteriaScientific Rationale
¹H NMR (DMSO-d₆) Singlet at ~8.03 ppm (pyrazole C3/C5); Singlet at ~4.0 ppm (alkyne CH); Singlet at ~3.7 ppm (OCH₃).Verifies the integrity of the alkyne proton (often lost if polymerized) and the ester.
LC-MS Single peak >95%; [M+H]⁺ = 165.1.Detects hydrolyzed acid impurity (mass 151) or dimer formation.
Appearance White/Off-white solid.Yellow/Brown coloration indicates oxidation or polymerization of the alkyne.

Part 4: Applications in Drug Discovery

This compound is not merely a catalog item; it is a functional probe used in high-impact anti-infective and oncology research.

Case Study: Gram-Negative Pathogen Research

In a pivotal study on oxazolidinones , researchers utilized Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate to synthesize novel antibacterial agents targeting ESKAPE pathogens (specifically Pseudomonas aeruginosa and Acinetobacter baumannii).

  • Mechanism: The pyrazole-acetate motif served as a C-ring modification to modulate the physicochemical properties (solubility and permeability) of the oxazolidinone core.

  • Workflow: The alkyne functionality allowed for late-stage diversification or coupling to the oxazolidinone scaffold via Sonogashira or click chemistry, facilitating a Structure-Uptake Relationship (SUR) study.

  • Outcome: The resulting analogues demonstrated improved accumulation in Gram-negative bacteria, validating the pyrazole-acetate moiety as a permeability-enhancing scaffold.

ApplicationWorkflow Compound Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (CAS 1823783-45-4) Path1 Pathway A: Click Chemistry (CuAAC) Compound->Path1 Path2 Pathway B: Sonogashira Coupling (Pd-Catalyzed) Compound->Path2 Target1 Bioorthogonal Probes (Cellular Imaging) Path1->Target1 Target2 Drug Analogues (e.g., Oxazolidinones) Path2->Target2 Result Enhanced Permeability & Target Engagement Target2->Result Validates Scaffold

Figure 2: Utilization of CAS 1823783-45-4 in divergent synthetic pathways for probe and drug generation.

References

  • BOC Sciences. Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Product Page. Catalog BB050738. Retrieved from

  • abcr GmbH. Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Product Page. Catalog AB503029. Retrieved from

  • National Center for Biotechnology Information (NCBI). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infect. Dis. 2018. Retrieved from

  • PubChem. Compound Summary: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Related Scaffold). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: CuAAC Click Reaction for Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazole-Triazole Scaffolds in Modern Drug Discovery

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in medicinal chemistry and drug development.[4] The resulting triazole core is not merely a linker; its hydrolytic stability, hydrogen bonding capabilities, and dipole character allow it to serve as a crucial pharmacophore, often mimicking the electronic properties of amide bonds.[5]

When coupled with a pyrazole moiety, as in the case of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, the resulting pyrazole-triazole conjugate framework becomes a privileged scaffold. Pyrazole derivatives are well-established in pharmaceuticals, exhibiting a broad spectrum of biological activities. The combination of these two potent heterocyclic systems through the CuAAC reaction opens avenues for the rapid generation of diverse molecular libraries with significant potential for novel therapeutic agents.[6]

This application note provides a detailed, field-proven protocol for the CuAAC reaction using methyl (4-ethynyl-1H-pyrazol-1-yl)acetate as the alkyne component. It will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and detail the necessary analytical techniques for product characterization, thereby equipping researchers with a robust methodology for their synthetic endeavors.

Mechanistic Insight: The "Copper-Catalyzed" Causality

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][2] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, dictates the exclusive formation of the 1,4-disubstituted triazole.[1]

The catalytic cycle, as supported by extensive mechanistic studies, is initiated by the formation of a copper(I)-acetylide intermediate.[7][8] This step increases the acidity of the terminal alkyne proton, facilitating its removal.[7] The azide then coordinates to the copper center, bringing it into proximity with the activated alkyne. A subsequent intramolecular cyclization forms a six-membered copper-containing intermediate, which, upon rearrangement and protonation, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[] It is this orchestrated sequence, mediated by the copper catalyst, that ensures the reaction's efficiency and regioselectivity.[3][7]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the CuAAC reaction between methyl (4-ethynyl-1H-pyrazol-1-yl)acetate and a representative azide, benzyl azide. The principles and steps can be readily adapted for other azide partners.

Materials and Reagents
  • Alkyne: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

  • Azide: Benzyl azide

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium ascorbate

  • Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: A mixture of tert-butanol and water (1:1 v/v) is a common choice. Other solvent systems like DMSO/water or THF/water can also be effective.[10][11]

  • Reaction Vessel: A clean, dry round-bottom flask or vial equipped with a magnetic stir bar.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of your reagents for accurate dispensing, especially for small-scale reactions. For example:

      • Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (1 M in DMSO)

      • Benzyl azide (1 M in DMSO)

      • Copper(II) sulfate pentahydrate (100 mM in deionized water)

      • Sodium ascorbate (1 M in deionized water, freshly prepared)

      • THPTA (100 mM in deionized water)

  • Reaction Setup:

    • To a reaction vessel, add the solvent (e.g., 5 mL of t-BuOH/H₂O 1:1).

    • Add methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (1.0 equivalent).

    • Add benzyl azide (1.0-1.2 equivalents). Using a slight excess of the azide can help drive the reaction to completion.

    • If using a ligand, add THPTA (typically 1-5 mol %). The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[4][12]

    • Add the copper(II) sulfate solution (typically 1-5 mol %).

    • Stir the mixture vigorously to ensure homogeneity.

  • Initiation and Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol %). A color change (often to a yellow or greenish hue) may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.[1][13]

    • Allow the reaction to stir at room temperature. The reaction is often complete within 1-24 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC, spot the reaction mixture against the starting materials. The disappearance of the limiting reagent and the appearance of a new, more polar spot (the triazole product) indicates reaction progression. A typical mobile phase for this type of product would be a mixture of ethyl acetate and hexane.

    • LC-MS is a more definitive method, allowing for the observation of the mass-to-charge ratio (m/z) of the expected product.

Visualizing the Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Dissolve Reactants (Alkyne, Azide) mix Combine Reactants & Catalyst reagents->mix 1.0-1.2 eq Azide catalyst_prep Prepare Catalyst Solution (CuSO4, Ligand) catalyst_prep->mix 1-5 mol% reducer_prep Prepare Reductant (Sodium Ascorbate) initiate Add Reductant to Initiate mix->initiate stir Stir at Room Temperature initiate->stir 1-24 h monitor Monitor Progress (TLC/LC-MS) stir->monitor workup Aqueous Workup monitor->workup Upon Completion purify Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: Experimental workflow for the CuAAC click reaction.

Workup and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel.[10][14] The appropriate eluent system will depend on the polarity of the specific product but often involves a gradient of ethyl acetate in hexane.

Data Presentation and Characterization

Key Reaction Parameters
ParameterRecommended ValueRationale
Alkyne:Azide Ratio 1:1.0 to 1:1.2A slight excess of one reagent can drive the reaction to completion.
Catalyst Loading (CuSO₄) 1-5 mol %Sufficient to catalyze the reaction efficiently without excessive copper contamination in the final product.
Ligand:Copper Ratio 1:1 to 5:1The ligand stabilizes Cu(I) and prevents its disproportionation or oxidation.[12][15]
Reducing Agent (NaAsc) 5-10 mol %Ensures the in-situ reduction of Cu(II) to the active Cu(I) catalytic species.
Solvent System t-BuOH/H₂O (1:1)A versatile system that solubilizes a wide range of organic substrates and the inorganic catalyst components.
Temperature Room TemperatureThe high efficiency of the CuAAC reaction typically does not require heating.[2]
Reaction Time 1-24 hoursVaries depending on the reactivity of the substrates and catalyst concentration.
Product Characterization

The purified product should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the alkyne proton signal from the starting material. A new singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the triazole proton will appear.[14][16] The other signals corresponding to the pyrazole and the azide substituent should be present and may show slight shifts.

    • ¹³C NMR: The two alkyne carbons will be replaced by the two triazole carbons, which typically appear in the δ 120-150 ppm range.[14]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the product, matching the calculated exact mass.

  • Infrared (IR) Spectroscopy:

    • The characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials should be absent in the product spectrum.

Trustworthiness and Self-Validation

The protocol's integrity is maintained through rigorous monitoring and characterization. The disappearance of starting material signals and the concurrent appearance of expected product signals in both NMR and MS provide a self-validating system. The high regioselectivity of the CuAAC reaction provides confidence that only the 1,4-disubstituted triazole is formed. However, it is crucial to be aware that residual copper ions can sometimes lead to peak broadening in NMR spectra; this can often be mitigated by washing the product with a mild chelating agent like EDTA or by thorough purification.[17]

Conclusion

The CuAAC click reaction is a robust and reliable method for the synthesis of pyrazole-triazole conjugates from methyl (4-ethynyl-1H-pyrazol-1-yl)acetate. The protocol detailed herein provides a comprehensive guide for researchers, emphasizing the rationale behind each step to ensure reproducibility and success. By understanding the mechanism and adhering to the outlined experimental and analytical procedures, scientists can confidently employ this powerful reaction to generate novel molecular entities for drug discovery and other applications.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry. Retrieved from [Link]

  • López-Alberca, M. P., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 1-12. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]

  • Díaz-Salmerón, R. V., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5364-5374. Retrieved from [Link]

  • Worrell, B. T., et al. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 135(42), 15821-15824. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Puebla, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1937-1948. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Molecules, 24(17), 3163. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2021). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances, 11(52), 32938-32951. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]

  • Kaur, H., et al. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 59(89), 13325-13344. Retrieved from [Link]

  • University of Houston. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved from [Link]

  • Al-hujaj, H. H., et al. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. Tropical Journal of Natural Product Research, 7(7), 3421-3427. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 133(28), 11026-11036. Retrieved from [Link]

  • Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11442-11449. Retrieved from [Link]

  • Puebla, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2025). Click chemistry approach to N-heterocycles. Retrieved from [Link]

  • YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Retrieved from [Link]

  • van der Velden, J. L. J., et al. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition, 59(23), 9340-9344. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Retrieved from [Link]

  • ACS Omega. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • Bangladesh Journals Online. (2011, October 20). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • ResearchGate. (2018, March 15). Synthesis and Characterization of Some New Pyrazole Compounds. Retrieved from [Link]

  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 1,4-Disubstituted Pyrazolyl-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic combination of pharmacologically active heterocyclic moieties has emerged as a powerful approach for the generation of novel therapeutic agents. Among these, pyrazole and 1,2,3-triazole cores are distinguished as "privileged scaffolds" due to their recurrent appearance in a multitude of biologically active compounds.[1][2] Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, the 1,2,3-triazole moiety, readily accessible through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," offers metabolic stability and the ability to engage in hydrogen bonding and dipole interactions, making it a valuable component in drug design.[2][3][4]

This application note provides a comprehensive guide to the synthesis of 1,4-disubstituted pyrazolyl-1,2,3-triazoles, a class of hybrid molecules with significant potential in medicinal chemistry. We will delve into the mechanistic underpinnings of the CuAAC reaction, present a detailed, field-proven protocol for the synthesis of these compounds using ethynyl pyrazole precursors, and discuss the critical experimental parameters that ensure high yields and regioselectivity.

Mechanistic Insight: The "Click" Chemistry of Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition is a cornerstone of modern synthetic chemistry, prized for its reliability, mild reaction conditions, and exclusive formation of the 1,4-disubstituted regioisomer.[4][5] The generally accepted mechanism, depicted below, involves the in situ formation of a copper(I) acetylide intermediate from the terminal ethynyl pyrazole. This intermediate then reacts with an organic azide in a stepwise manner, proceeding through a six-membered copper-triazolide intermediate before protonolysis yields the desired 1,4-disubstituted 1,2,3-triazole and regenerates the copper(I) catalyst.

CuAAC_Mechanism EthynylPyrazole Ethynyl Pyrazole (R1-C≡CH) CuAcetylide Copper(I) Acetylide Intermediate EthynylPyrazole->CuAcetylide + Cu(I) CuI Cu(I) Catalyst CuI->CuAcetylide SixMemberedIntermediate Six-Membered Copper-Triazolide CuAcetylide->SixMemberedIntermediate Azide Organic Azide (R2-N3) Azide->SixMemberedIntermediate + R2-N3 Product 1,4-Disubstituted Pyrazolyl-1,2,3-Triazole SixMemberedIntermediate->Product Protonolysis CatalystRegen Cu(I) Catalyst (Regenerated) SixMemberedIntermediate->CatalystRegen Regenerates Catalyst

Figure 1: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The choice of the copper source and the use of a reducing agent to maintain the active Cu(I) oxidation state are critical for the success of the reaction.[6] Commonly, copper(II) sulfate in the presence of a reducing agent like sodium ascorbate is employed to generate the Cu(I) species in situ.

Experimental Protocol: Synthesis of a Model 1,4-Disubstituted Pyrazolyl-1,2,3-Triazole

This protocol details the synthesis of a representative 1-(phenyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole. The workflow is designed to be robust and adaptable for various substituted ethynyl pyrazoles and organic azides.

Materials and Reagents
ReagentSupplierPurity
1-Phenyl-4-ethynyl-1H-pyrazole(Internal Synthesis)>98%
AzidobenzeneSigma-Aldrich>98%
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Fisher ScientificACS Grade
Sodium AscorbateAcros Organics>99%
tert-ButanolJ.T. BakerAnhydrous
Deionized Water(Internal Source)-
Dichloromethane (DCM)EMD MilliporeHPLC Grade
Ethyl Acetate (EtOAc)VWRHPLC Grade
HexanesVWRHPLC Grade
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrous
Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-4-ethynyl-1H-pyrazole (1.0 mmol, 168.2 mg).

    • Add azidobenzene (1.1 mmol, 131.0 mg).

    • Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 39.6 mg) in deionized water (1 mL).

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 25.0 mg) in deionized water (1 mL).

    • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

    • The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the limiting starting material (ethynyl pyrazole).

  • Workup and Extraction:

    • Once the reaction is complete, add deionized water (10 mL) to the flask.

    • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc in hexanes) to afford the pure 1-(phenyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole as a white solid.

Expected Results
CompoundMolecular FormulaMolecular WeightYield (%)
1-(phenyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazoleC₁₇H₁₃N₅287.3285-95%

Workflow Visualization

Synthesis_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup: - Ethynyl Pyrazole - Azide - t-BuOH/H2O Start->ReactionSetup CatalystAddition Catalyst Addition: - Sodium Ascorbate - CuSO4·5H2O ReactionSetup->CatalystAddition Reaction Reaction at RT (2-4 hours) CatalystAddition->Reaction Monitoring TLC Monitoring Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction with DCM Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterization: - NMR - MS - HRMS Purification->Characterization End End: Pure Product Characterization->End

Figure 2: Experimental workflow for the synthesis of pyrazolyl-1,2,3-triazoles.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating through rigorous analytical characterization of the final product. The regioselectivity of the CuAAC reaction consistently yields the 1,4-disubstituted isomer, a fact that can be unequivocally confirmed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. High-Resolution Mass Spectrometry (HRMS) should be employed to confirm the elemental composition of the synthesized compound. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Perspectives

The copper(I)-catalyzed azide-alkyne cycloaddition provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted pyrazolyl-1,2,3-triazoles. The protocol outlined in this application note is robust, scalable, and amenable to a wide range of substituted ethynyl pyrazoles and organic azides, making it an invaluable tool for medicinal chemists and drug development professionals. The resulting hybrid molecules, which unite two pharmacologically significant scaffolds, represent a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • Pyrazolo[5,1-c][1][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.

  • Scheme 3Regioselective synthesis of 1,4-disubstituted...
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
  • Marketed drug and biologically active 1,2,3-triazole containing molecules.
  • A Facile and Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Using Click Chemistry.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)
  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking.
  • A practical flow synthesis of 1,2,3-triazoles.
  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured c
  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Asian Journal of Chemistry.
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • Click Chemistry Protocols. BroadPharm.
  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library.
  • Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. PubMed.
  • A practical flow synthesis of 1,2,3-triazoles. Royal Society of Chemistry.
  • Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd..
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Protocols. baseclick.
  • Click Chemistry Conjugations.

Sources

Application Note: Hydrolysis of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate to (4-ethynyl-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This application note details the robust protocol for the saponification of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (Compound 1 ) to its corresponding carboxylic acid, (4-ethynyl-1H-pyrazol-1-yl)acetic acid (Compound 2 ).

The Challenge: Chemoselectivity

The primary challenge in this transformation is preserving the terminal alkyne moiety while quantitatively hydrolyzing the ester.

  • Risk: Terminal alkynes are susceptible to hydration (Meyer-Schuster/Rupe rearrangements) or polymerization under harsh acidic or high-temperature basic conditions.

  • Solution: We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system. LiOH is preferred over NaOH or KOH due to its milder hygroscopicity and better solubility profile in THF-rich mixtures, which ensures the lipophilic ester remains in solution during the reaction.

Mechanistic Insight

The reaction proceeds via a standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: Formation of the transient tetrahedral intermediate.

  • Collapse: Elimination of the methoxide leaving group.

  • Deprotonation: The generated carboxylic acid is immediately deprotonated by the excess base to form the carboxylate salt, driving the equilibrium to completion.

  • Critical Control Point: The terminal alkyne proton (

    
    ) is significantly less acidic than water (
    
    
    
    ); therefore, under aqueous basic conditions, the acetylide anion is not formed, preventing unwanted side reactions like C-C coupling or polymerization.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the reaction pathway and the critical workup logic required to isolate the free acid from the lithium salt.

G cluster_0 Critical Control Point: Temperature < 40°C Start Methyl Ester (1) (Lipophilic) Inter Lithium Carboxylate Salt (Water Soluble) Start->Inter Hydrolysis Reagents LiOH·H2O (2.5 eq) THF / H2O (3:1) RT, 2-4 h Reagents->Inter Acidification Acidify to pH 3-4 (1M HCl) Inter->Acidification Workup Product Free Acid (2) (Precipitate) Acidification->Product Protonation

Figure 1: Reaction pathway and isolation logic for the chemoselective hydrolysis of the pyrazole ester.

Experimental Protocol

Materials & Reagents[1][2][3][4]
ReagentMW ( g/mol )Equiv.[1]RoleGrade
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate ~178.191.0Substrate>95%
Lithium Hydroxide Monohydrate 41.962.5BaseReagent
Tetrahydrofuran (THF) 72.11N/ASolventHPLC
Deionized Water 18.02N/ACo-solventType II
Hydrochloric Acid (1M) 36.46ExcessQuenchReagent
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv) in THF (

    
    ).
    
    • Note: Ensure the starting material is fully dissolved before adding water. If the substrate is not soluble, add Methanol (MeOH) as a co-solvent (up to 10% v/v).

  • Base Preparation: Dissolve LiOH·H2O (2.5 equiv) in Deionized Water (

    
    ).
    
    • Ratio: The final solvent ratio should be approximately 3:1 THF:Water .

  • Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (20–25°C).

    • Observation: The solution may become slightly cloudy initially but should clarify as the reaction proceeds.

Step 2: Reaction Monitoring
  • Stirring: Stir the mixture vigorously at Room Temperature.

  • Checkpoint (TLC/LCMS): Monitor the reaction after 2 hours .

    • TLC:[2][3] Use 50% EtOAc in Hexanes. The ester (

      
      ) should disappear; the acid product will stay at the baseline.
      
    • LCMS: Look for the disappearance of the parent mass

      
       and appearance of the acid mass 
      
      
      
      .
  • Completion: If starting material remains after 4 hours, warm the reaction slightly to 40°C. Do not exceed 50°C to protect the alkyne.

Step 3: Workup & Isolation
  • Concentration: Remove the bulk of the THF under reduced pressure (Rotavap, 35°C bath) to leave the aqueous layer.

    • Why: Removing THF prevents the free acid from staying in the organic phase during precipitation.

  • Washing (Optional): If the starting material was impure, wash the aqueous layer once with Ethyl Acetate (EtOAc) to remove non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0–5°C (ice bath). Slowly add 1M HCl dropwise while stirring until the pH reaches 3–4 .

    • Critical: Do not overshoot to pH < 1, as the pyrazole nitrogen could protonate, forming a hydrochloride salt which is water-soluble and difficult to isolate.

  • Precipitation: The free acid (Compound 2 ) typically precipitates as a white to off-white solid.

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (

    
    ) to remove residual LiCl salts.
    
  • Drying: Dry the solid under high vacuum at 40°C for 12 hours.

Analytical Validation (QC)

Upon isolation, the product must be validated to ensure the ester is cleaved and the alkyne is intact.

MethodExpected SignalMechanistic Confirmation
1H NMR (DMSO-d6) Loss of Singlet (~3.7 ppm) Confirms removal of Methyl ester (

).
1H NMR (DMSO-d6) Singlet (~4.0 ppm) Confirms retention of Alkyne proton (

).
1H NMR (DMSO-d6) Broad Singlet (~12-13 ppm) Confirms presence of Carboxylic Acid (

).
LCMS Mass shift -14 Da

(MW).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (No Precipitate) Product is water-soluble (Amphoteric).Do not filter. Instead, saturate the aqueous phase with NaCl (brine) and extract exhaustively with EtOAc or 10% MeOH/DCM.
Incomplete Reaction Steric hindrance or poor solubility.Increase temperature to 40°C or add MeOH to improve homogeneity.
Dark/Black Product Alkyne degradation.Ensure reaction temperature never exceeded 50°C. Use degassed solvents if oxidative coupling is suspected (Glaser coupling).

Process Workflow Diagram

The following flowchart outlines the decision-making process during the experimental execution.

Workflow Start Start: Methyl Ester Dissolve Dissolve in THF Start->Dissolve AddBase Add aq. LiOH (2.5 eq) Dissolve->AddBase Monitor Monitor (2h, RT) AddBase->Monitor Complete Reaction Complete? Monitor->Complete Heat Heat to 40°C Complete->Heat No StripTHF Evaporate THF Complete->StripTHF Yes Heat->Monitor Acidify Acidify to pH 3-4 StripTHF->Acidify Precip Precipitate Formed? Acidify->Precip Filter Filter & Wash Precip->Filter Yes Extract Extract w/ EtOAc/MeOH Precip->Extract No Final Final Product (Acid) Filter->Final Extract->Final

Figure 2: Operational workflow for the hydrolysis and isolation process.

References

  • General Hydrolysis of Pyrazole Esters

    • Methodology: Standard saponification of pyrazole-4-carboxylates is widely documented using LiOH or NaOH in aqueous alcohols.
    • Source: The synthesis of 1H-pyrazole-4-carboxylic acids via hydrolysis of ethyl/methyl esters.
    • Verification:

  • Stability of Terminal Alkynes in Base

    • Mechanistic Insight: Terminal alkynes are stable to aqueous hydroxide at moderate temperatures. Instability arises primarily with strong anhydrous bases (e.g., NaH, BuLi) or catalytic metals (Cu, Pd) which are absent here.
    • Source: "Hydrolytic Stability of Terminal Alkyne-Based Monolayers."
    • Verification:

  • pKa Considerations

    • Data: The pKa of a terminal alkyne is ~25; the pKa of water is 15.7.
    • Source: Evans pKa Table / Bordwell pKa Table.
    • Verification:

Sources

Part 1: Executive Summary & Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Hydrophobicity in Bioconjugates

In the development of Antibody-Drug Conjugates (ADCs) and protein-small molecule conjugates, the physicochemical nature of the linker is a critical determinant of pharmacokinetics (PK).[1] Traditional aryl (phenyl-based) or alkyl linkers often introduce significant hydrophobicity. This leads to:

  • Aggregation: Hydrophobic patches cause protein unfolding and precipitation.

  • Rapid Clearance: The Reticuloendothelial System (RES) quickly eliminates hydrophobic aggregates, reducing the therapeutic window.

  • Non-Specific Binding: High lipophilicity increases off-target toxicity.

The Solution: Pyrazole-Functionalized Alkyne Linkers

This guide details the application of Pyrazole-Scaffolded Alkyne Linkers . Unlike standard phenyl linkers, the pyrazole ring acts as a polar aromatic bioisostere. It maintains the structural rigidity required for spatial separation of the payload while significantly lowering the logP (lipophilicity) of the conjugate.

Key Advantages:

  • Enhanced Solubility: The pyrazole nitrogen atoms serve as hydrogen bond acceptors/donors, improving aqueous solubility compared to benzene rings (ClogP Pyrazole ~0.24 vs. Benzene ~2.14).[2]

  • Bioorthogonal Utility: The alkyne handle allows for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with azide-functionalized payloads.[3]

  • Metabolic Stability: The pyrazole core is highly resistant to oxidative metabolism, ensuring the linker remains intact during circulation.

Part 2: Chemical Logic & Mechanism

The following diagram illustrates the structural advantage and the conjugation workflow. The pyrazole core disrupts the hydrophobic stacking often seen with phenyl-based linkers.

Pyrazole_Linker_Workflow cluster_0 Step 1: Linker Design cluster_1 Step 2: Activation cluster_2 Step 3: Bioconjugation cluster_3 Step 4: Click Reaction Phenyl Traditional Phenyl Linker (High Hydrophobicity, Aggregation Risk) Pyrazole Pyrazole-Alkyne Linker (Polar, H-Bonding, High Solubility) Phenyl->Pyrazole Bioisosteric Replacement Activated_Linker NHS/Maleimide-Pyrazole-Alkyne Pyrazole->Activated_Linker Functionalization Intermediate Ab-Pyrazole-Alkyne (Stable Intermediate) Activated_Linker->Intermediate Conjugation to mAb mAb Monoclonal Antibody (Lys/Cys residues) mAb->Intermediate Final_ADC Final ADC (Soluble, Non-Aggregated) Intermediate->Final_ADC CuAAC/SPAAC Click Payload Azide-Drug Payload Payload->Final_ADC

Figure 1: Comparative workflow showing the replacement of hydrophobic phenyl linkers with polar pyrazole scaffolds to prevent aggregation during ADC synthesis.

Part 3: Detailed Experimental Protocol

Materials Required
  • Biomolecule: Monoclonal Antibody (mAb) or Target Protein (concentration > 2 mg/mL).

  • Linker Reagent: N-Succiniimidyl 4-(4-ethynyl-1H-pyrazol-1-yl)butanoate (Example Pyrazole-Alkyne-NHS linker).

  • Payload: Azide-functionalized cytotoxic drug (e.g., Azide-MMAE).

  • Click Reagents: CuSO₄ (2 mM), THPTA Ligand (10 mM), Sodium Ascorbate (100 mM), Aminoguanidine (optional).

  • Buffer: PBS (pH 7.4), DMSO (anhydrous).

Phase 1: Antibody Functionalization (Installation of Pyrazole-Alkyne)

Rationale: We first install the linker on the antibody Lysine residues. The pyrazole core ensures this intermediate remains soluble even at high Drug-to-Antibody Ratios (DAR).

  • Buffer Exchange: Buffer exchange the antibody into PBS (pH 7.4) using a Zeba Spin Desalting Column (7K MWCO) to remove any amine-containing buffers (e.g., Tris).

  • Linker Preparation: Dissolve the Pyrazole-Alkyne-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the linker solution to the antibody solution.

    • Molar Ratio: Use a 10–20 fold molar excess of linker over antibody (aiming for DAR 4–6).

    • Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature (RT) for 1 hour or 4°C overnight with gentle agitation.

  • Purification: Remove excess linker using a PD-10 column or dialysis against PBS.

    • QC Point: Measure absorbance at 280 nm (protein) and the specific absorbance of the pyrazole (if applicable, typically ~250-260 nm) to estimate linker loading.

Phase 2: Copper-Catalyzed Click Conjugation (CuAAC)

Rationale: The alkyne on the pyrazole is now reacted with the azide-payload. We use THPTA to protect the protein from copper-mediated oxidation.

  • Reaction Assembly: In a 1.5 mL tube, mix:

    • Functionalized Ab-Pyrazole-Alkyne (from Phase 1).

    • Azide-Payload (5–10 equivalents per alkyne group).

    • THPTA/CuSO₄ Premix: Mix CuSO₄ and THPTA (1:5 molar ratio) separately before adding to the protein. This ensures the copper is coordinated and less toxic.

  • Initiation: Add Sodium Ascorbate (final conc. 5 mM) to initiate the reduction of Cu(II) to catalytic Cu(I).

  • Incubation: Incubate at RT for 1–2 hours under nitrogen atmosphere (optional but recommended to prevent oxidation).

  • Quenching: Add EDTA (final conc. 10 mM) to chelate copper and stop the reaction.

  • Final Purification: Perform Size Exclusion Chromatography (SEC) or extensive dialysis to remove free payload and copper-ligand complexes.

Part 4: Quality Control & Validation

The success of pyrazole linkers is defined by the Hydrophobic Interaction Chromatography (HIC) profile. A successful protocol will show a shift towards lower retention times (less hydrophobic) compared to phenyl-linker controls.

Table 1: QC Parameters and Acceptance Criteria

ParameterMethodAcceptance CriteriaScientific Rationale
Aggregation SEC-HPLC< 5% High MW speciesPyrazole linkers should prevent the hydrophobicity-driven aggregation seen with aryl linkers.
Drug Loading LC-MS (Q-TOF)DAR 3.8 – 4.2 (Target 4)Confirms efficiency of both NHS-coupling and Click reaction.
Hydrophobicity HIC-HPLCRetention Time shift < 2 min vs. naked mAbCritical: Demonstrates the "masking" effect of the polar pyrazole core.
Free Drug RP-HPLC< 1%Ensures patient safety and accurate dosing.

Part 5: Troubleshooting Guide

  • Problem: Precipitation during Step 1 (Linker attachment).

    • Cause: DMSO concentration too high or linker is crashing out.

    • Solution: The pyrazole linker is more soluble than phenyl analogs, but ensure DMSO is added slowly while vortexing. Lower the molar excess.

  • Problem: Low Conjugation Efficiency (Click Step).

    • Cause: Oxidation of Copper(I) or steric hindrance.

    • Solution: Increase THPTA:Cu ratio to 10:1. Degas buffers. Use a longer linker spacer if the pyrazole is too close to the antibody surface.

  • Problem: High Aggregation in Final ADC.

    • Cause: The payload (drug) is extremely hydrophobic, overpowering the pyrazole's benefit.

    • Solution: Use a "PEGylated Pyrazole" linker (e.g., Pyrazole-PEG4-Alkyne) to add further hydration shielding.

References

  • Bioisosteric Replacement in Drug Design

    • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[4]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Relevance: Establishes the fundamental chemical logic of using pyrazoles to improve solubility (logP reduction) compared to phenyl rings.
  • Bioconjugation & Linker Chemistry

    • Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.[5]

    • Source: NIH / PMC.
    • URL:[Link]

    • Relevance: Provides the foundational protocols for the CuAAC click chemistry steps used in this guide.
  • Title: How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • Advanced Pyrazole Formation (Alternative Context)

    • Title: Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes.[4][6]

    • Source: NIH / PMC.
    • URL:[Link]

    • Relevance: Cited for researchers interested in the formation of pyrazoles via cycloaddition, distinct

Sources

procedure for reacting methyl (4-ethynyl-1H-pyrazol-1-yl)acetate with azides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC Reaction of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Introduction & Scope

The 1,4-disubstituted 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery. When coupled with a pyrazole core, this motif is frequently observed in kinase inhibitors (e.g., Src, p38 MAP kinase) and anti-infective agents.

This guide details the protocol for reacting methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (Substrate A ) with various organic azides (Reactant B ) using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Challenges Addressed:

  • Substrate Compatability: The methyl ester functionality on the pyrazole N1-position is susceptible to hydrolysis under strongly basic conditions. This protocol utilizes a buffered, mild reduction system to preserve the ester.

  • Catalyst Poisoning: Pyrazole nitrogens can coordinate to Cu(I), potentially arresting the catalytic cycle. We employ high-affinity ligands (THPTA/TBTA) to maintain catalytic turnover.

  • Safety: Strict guidelines for handling organic azides.[1][2][3][4][5]

Mechanistic Insight

The reaction proceeds via the stepwise Huisgen cycloaddition catalyzed by Cu(I).

  • 
    -Complexation:  The Cu(I)-ligand complex coordinates to the terminal alkyne of the pyrazole.
    
  • Deprotonation: Formation of the Copper(I)-acetylide species. Note: The electron-deficient nature of the pyrazole ring increases the acidity of the ethynyl proton, facilitating this step.

  • Azide Coordination & Cyclization: The organic azide coordinates to the Cu-acetylide, followed by nucleophilic attack and ring closure to form the metallacycle.

  • Protonolysis: The triazole-Cu intermediate is protonated, releasing the product and regenerating the Cu(I) catalyst.

Visualizing the Catalytic Cycle

CuAAC_Mechanism Start Cu(II) Pre-catalyst Reduction Reduction by Ascorbate Start->Reduction CuI [L-Cu(I)] Active Species Reduction->CuI Acetylide Cu(I)-Acetylide (Pyrazole Complex) CuI->Acetylide + Alkyne (Pyrazole) Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Azide (R-N3) Product 1,2,3-Triazole Product Metallacycle->Product + H+ Product->CuI Regeneration

Figure 1: Catalytic cycle emphasizing the regeneration of the active L-Cu(I) species.

Experimental Protocols

Method A: Aqueous/Alcohol (The "Gold Standard")

Recommended for most azides. Mild, pH-neutral, and high-yielding.

Reagents:

  • Alkyne: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Azide: Organic azide (1.0 – 1.1 equiv)[3]

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reductant: Sodium Ascorbate (NaAsc)[6][7]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

    • Why THPTA? It is water-soluble and prevents Cu(I) oxidation and disproportionation better than TBTA in aqueous media.

  • Solvent: t-BuOH : Water (1:1) or DMSO : Water (1:1)

Step-by-Step Procedure:

  • Stock Preparation:

    • CuSO₄ Solution: 100 mM in water.

    • THPTA Ligand Solution: 200 mM in water.

    • NaAsc Solution: 500 mM in water (Freshly prepared; solution should be colorless).

    • Catalyst Premix: Mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO₄ + 10 µL THPTA) and incubate for 5 mins. This ensures ligand complexation before metal exposure to reactants.

  • Reaction Setup:

    • In a reaction vial, dissolve Alkyne (1.0 equiv, e.g., 0.5 mmol) and Azide (1.05 equiv) in t-BuOH (2.5 mL).

    • Add Water (2.5 mL). If precipitate forms, add small amounts of DMSO until clear or stir vigorously as a suspension (CuAAC works well in heterogeneous phases).

    • Add the Catalyst Premix (1–5 mol% Cu).

    • Add NaAsc Solution (10–20 mol%). The solution should turn from light blue to pale yellow/colorless.

  • Incubation:

    • Stir at Room Temperature (RT) for 2–12 hours.

    • Monitoring: Check by TLC or LC-MS. The alkyne peak (approx. 3.2 ppm in ¹H NMR for terminal C≡C-H) should disappear.

  • Workup:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Chelation Wash: Wash the combined organic layer with 10% ammonium chloride or EDTA solution to remove copper traces (crucial for biological assays).

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: Organic Solvent System

Use only if reactants are strictly insoluble in water/alcohol mixtures.

  • Catalyst: CuI (10 mol%)

  • Ligand: TBTA (10 mol%)

  • Base: DIPEA (10 mol%) - Caution: Excess base may hydrolyze the ester.

  • Solvent: THF or MeCN.

  • Procedure: Degas solvents with N₂. Mix Alkyne, Azide, TBTA, and CuI under inert atmosphere. Add DIPEA last. Stir at RT.

Data Analysis & Characterization

Expected NMR Signatures: The formation of the triazole ring is confirmed by the appearance of a distinct singlet in the aromatic region.[8]

NucleusSignalShift (ppm, approx)Assignment
¹H NMR Singlet (1H)8.0 – 8.5Triazole C5-H
¹H NMR Singlet (2H)5.0 – 5.2N-CH₂-COOMe (Linker)
¹H NMR Singlet (3H)3.7 – 3.8O-Me (Ester)
¹³C NMR Peak~140 - 148Triazole C4 (Quaternary)
¹³C NMR Peak~120 - 125Triazole C5 (CH)

Workflow Diagram:

Workflow Step1 Dissolve Alkyne & Azide (tBuOH/H2O 1:1) Step3 Add Premix + NaAscorbate to Reaction Step1->Step3 Step2 Prepare Catalyst Premix (CuSO4 + THPTA) Step2->Step3 Step4 Stir RT (2-12h) Monitor via TLC/LCMS Step3->Step4 Step5 Workup: EtOAc Extract + EDTA Wash (Remove Cu) Step4->Step5

Figure 2: Step-by-step experimental workflow for Method A.

Safety & Troubleshooting

Safety: Handling Organic Azides
  • Explosion Hazard: Low molecular weight azides (C/N ratio < 3) are explosive. Ensure the total number of carbons is at least 3 times the number of nitrogens.

  • No DCM: Do not use Dichloromethane (DCM) with Sodium Azide, as explosive diazidomethane can form.[4]

  • Heat: Do not heat azide reactions above 80°C unless the stability is verified.

Troubleshooting Table
IssuePossible CauseSolution
Reaction Stalled Cu(I) oxidation to Cu(II)Add more NaAsc (5-10 mol%) or degas solvents.
Reaction Stalled Pyrazole coordinationIncrease catalyst loading to 10 mol% or use 5:1 Ligand:Cu ratio.
Ester Hydrolysis pH too high (Basic)Ensure NaAsc is used (mildly acidic/neutral). Avoid DIPEA/NaOH.
Green Organic Layer Copper contaminationWash organic layer with saturated NH₄Cl or EDTA solution.
By-product: Diyne Oxidative coupling (Glaser)Strictly exclude Oxygen (degas). Ensure active reductant (Ascorbate) is present.[6][7]

References

  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, vol. 41, no. 14, 2002, pp. 2596–2599. Link

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, vol. 48, no. 52, 2009, pp. 9879–9883. Link

  • Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, vol. 3, no. 4, 2011, pp. 153–162. Link

  • University of Bristol School of Chemistry. "Standard Operating Procedure: Handling Organic Azides." Link (General Reference for Safety Protocols).

Sources

Application Note: Strategic Utilization of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (referred to herein as Fragment A ) as a linchpin scaffold in Fragment-Based Drug Design (FBDD). Unlike inert structural fragments, Fragment A possesses two distinct "growth vectors" that enable rapid chemical space exploration:

  • The C4-Ethynyl Handle: A bio-orthogonal motif ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole libraries.

  • The N1-Methyl Acetate Tail: A masked polar functionality that can be hydrolyzed to a carboxylic acid (for electrostatic engagement) or diversified via amidation.

This guide provides validated protocols for library synthesis, screening, and hit-to-lead evolution, specifically designed to mitigate common FBDD attrition risks such as low solubility and lack of vectors for elaboration.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyValueImplication for FBDD
Molecular Weight 164.16 DaIdeal "Rule of 3" compliance; allows significant mass addition during elaboration.
cLogP ~0.8Optimal lipophilicity for membrane permeability; low risk of non-specific hydrophobic aggregation.
H-Bond Donors/Acceptors 0 / 4Pyrazole nitrogens and ester oxygens provide key interaction points.
Rotatable Bonds 3Low entropic penalty upon binding.
TPSA ~45 ŲGood predictor of oral bioavailability.
The "Linchpin" Strategy

Fragment A is not merely a binder; it is a reactive platform . The pyrazole core acts as a bioisostere for phenyl or imidazole rings (common in kinase and GPCR inhibitors), while the ethynyl group allows for the rapid assembly of "Fragment-Assisted Drug Discovery" (FADD) libraries.

Workflow Visualization

The following diagram outlines the iterative cycle of library generation, screening, and optimization using Fragment A.

FBDD_Workflow cluster_0 Phase 1: Library Generation (Click Chemistry) cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Hit Optimization Start Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (Fragment A) CuAAC CuAAC Reaction (CuSO4, NaAsc, tBuOH/H2O) Start->CuAAC Alkyne Handle Azides Diverse Azide Library (R-N3) Azides->CuAAC Triazoles 1,4-Disubstituted Triazole Library CuAAC->Triazoles SPR SPR Screening (K_D determination) Triazoles->SPR XRay X-ray Crystallography (Binding Mode) SPR->XRay Confirmed Hits Hydrolysis Ester Hydrolysis (LiOH -> Acid) XRay->Hydrolysis Solubility/Ionic Interaction Amidation Amide Coupling (Diversification) XRay->Amidation New Vector Hydrolysis->SPR Re-test

Figure 1: Strategic workflow for utilizing Fragment A. The ethynyl group drives library expansion (Phase 1), while the ester group serves as a late-stage optimization handle (Phase 3).

Experimental Protocols

Protocol A: High-Throughput "Click" Library Synthesis (96-well Plate Format)

Objective: To generate a library of 80-90 triazole analogues for immediate screening without extensive purification. Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted 1,2,3-triazoles regioselectively.[1]

Reagents:

  • Fragment A Stock: 100 mM in DMSO.

  • Azide Building Blocks: 100 mM in DMSO (diverse R-groups: aromatic, heteroaromatic, aliphatic).

  • Catalyst Solution: CuSO₄·5H₂O (20 mM in water) mixed 1:2 with Sodium Ascorbate (100 mM in water) immediately before use.

  • Solvent: t-Butanol/Water (1:1).

Procedure:

  • Plate Setup: In a 96-well polypropylene deep-well plate, dispense 10 µL of Fragment A stock (1 µmol) into each well.

  • Azide Addition: Add 10.5 µL (1.05 eq) of a unique Azide stock to each well.

  • Solvent: Add 200 µL of t-Butanol/Water (1:1).

  • Catalysis: Add 20 µL of the freshly prepared Catalyst Solution (CuSO₄/Ascorbate).

    • Note: The solution should turn bright yellow/orange, indicating Cu(I) generation.

  • Incubation: Seal the plate and shake at room temperature for 16 hours.

  • Quenching/Workup:

    • Add 50 µL of 0.1 M EDTA (pH 8.0) to chelate copper (stops reaction and prevents assay interference).

    • Evaporate solvent using a Genevac or SpeedVac.

    • Re-dissolve residue in 100 µL DMSO for direct screening (Theoretical conc: ~10 mM).

Validation: Analyze 5 random wells via LC-MS to confirm >90% conversion. The triazole ring is stable and generally improves metabolic stability compared to other linkers.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Objective: To identify binders from the triazole library against a target protein (e.g., a kinase or protease).

Procedure:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (aim for 2000-4000 RU for fragment screening).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

    • Critical: Match the DMSO concentration in the running buffer to the sample buffer exactly to minimize bulk refractive index jumps.

  • Injection: Inject library compounds at 50 µM and 200 µM (single-shot kinetics).

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation time: 120s.

  • Analysis:

    • Reference subtract (Fc2 - Fc1).

    • Solvent correct (using a DMSO calibration curve ranging 1.5% - 2.5%).

    • Select hits showing square-wave binding (fast on/off) and steady-state affinity (K_D) < 500 µM.

Protocol C: Ester Hydrolysis (Hit Optimization)

Objective: To convert the methyl ester of a validated hit into a carboxylic acid. This often improves solubility and allows the formation of salt bridges with Arginine or Lysine residues in the binding pocket.

Procedure:

  • Dissolve the hit compound (0.1 mmol) in THF/Water (3:1, 2 mL).

  • Add LiOH·H₂O (0.3 mmol, 3 eq).

  • Stir at Room Temperature for 2 hours (monitor by TLC/LC-MS).

  • Acidify to pH 3 with 1N HCl.

  • Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Re-screen: Test the acid derivative in SPR. A significant increase in affinity (lower K_D) suggests a specific electrostatic interaction.

Scientific Rationale & Troubleshooting

Why this specific fragment?

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in drugs like Celecoxib and Crizotinib. It acts as a robust hydrogen bond donor/acceptor system. The ethynyl group is relatively small (linear geometry) and can fit into narrow hydrophobic channels, yet it provides a reactive handle that does not require protecting groups.

Common Pitfalls & Solutions
  • Copper Contamination: Residual copper from the CuAAC reaction can inhibit enzymes or cause false positives in SPR (by binding to His-tags).

    • Solution: Strict EDTA chelation and optional scavenging with Cu-binding resin (e.g., QuadraPure™ TU) before screening.

  • Regioselectivity: Thermal cycloaddition (without Cu) gives a mixture of 1,4- and 1,5-triazoles.

    • Solution: Always use Cu(I) catalysis to ensure the 1,4-isomer is formed exclusively, simplifying SAR analysis.

  • Solubility: The methyl ester is hydrophobic.

    • Solution: If the initial fragment precipitates in assay buffer, prioritize Protocol C (Hydrolysis) to generate the more soluble carboxylate before library synthesis, or use a lower screening concentration (e.g., 100 µM).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead Medicinal Chemistry Publications in 2015. Journal of Medicinal Chemistry, 59(16), 7301–7316. Link

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6, 211–219. Link

  • BOC Sciences. (n.d.). Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Product Page. (Source for compound availability).

Sources

Application Note: Optimized Copper-Catalyzed Cycloaddition Conditions for Pyrazole Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,2,3-triazolyl-pyrazole hybrids is a cornerstone in the development of kinase inhibitors, anti-infectives, and CNS-active agents. However, the pyrazole moiety poses a unique challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): the pyrazole nitrogens can act as competitive ligands, coordinating to the Cu(I) catalyst and potentially sequestering it in non-productive off-cycle complexes (substrate inhibition).

This guide provides a field-proven protocol designed to overcome this "coordination trap." By utilizing high-affinity accelerating ligands (THPTA/TBTA) and optimized solvent systems, researchers can ensure rapid turnover even in the presence of interfering heteroatoms.

Mechanistic Insight: The "Coordination Trap"

In standard CuAAC, the active species is a dynamic Cu(I)-acetylide complex. For simple alkynes, ligand-free conditions (using just CuSO₄/Ascorbate) often suffice. However, pyrazole-functionalized alkynes (e.g.,


-propargyl pyrazoles) present a competing binding site.
  • The Problem: The pyrazole

    
     nitrogen is a competent ligand for Cu(I). If the catalyst binds the pyrazole ring instead of the alkyne 
    
    
    
    -system, the catalytic cycle stalls.
  • The Solution: Use an exogenous ligand (e.g., THPTA) with a binding constant (

    
    ) significantly higher than that of the pyrazole substrate. This forces Cu(I) into the active catalytic cycle.
    
Visual 1: Mechanistic Pathway & Substrate Inhibition

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive sequestration by the pyrazole substrate.

CuAAC_Mechanism node_active Active Catalyst [L-Cu(I)] node_pi_complex π-Complex (Productive) node_active->node_pi_complex + Alkyne node_trap Off-Cycle Trap (Pyrazole N-Coordination) node_active->node_trap Competitive Binding (Low Ligand Conc.) node_alkyne Pyrazole-Alkyne Substrate node_alkyne->node_pi_complex node_alkyne->node_trap node_metallacycle Cu-Metallacycle node_pi_complex->node_metallacycle + Azide node_product Triazolyl-Pyrazole Product node_metallacycle->node_product Ring Contraction + Protonation node_product->node_active Regeneration node_trap->node_active Requires Heat/Excess Cu

Figure 1: Catalytic cycle showing the productive pathway (green) versus the potential off-cycle trap (red) caused by pyrazole coordination.

Critical Experimental Parameters

Ligand Selection

The choice of ligand is the single most critical factor for pyrazole substrates.

LigandTypeSolubilityRecommendationRationale
THPTA Tris(triazolyl)amineWater/AlcoholPrimary Choice High water solubility; protects Cu(I) from oxidation; outcompetes pyrazole coordination.
TBTA Tris(triazolyl)amineOrganic (DMSO/DCM)SecondaryUse for strictly non-aqueous reactions. Poor water solubility can lead to precipitation.
None --Avoid High risk of reaction stalling due to substrate inhibition and Cu(I) oxidation.
Copper Source & Reducing Agent[1]
  • Preferred: CuSO₄ · 5H₂O + Sodium Ascorbate (NaAsc). This system generates Cu(I) in situ, keeping the steady-state concentration of Cu(I) low but active, minimizing homocoupling (Glaser) side reactions.

  • Alternative: CuI or CuBr (requires anaerobic conditions and organic solvents; less robust for this specific application).

Standard Protocol (Aqueous/Organic Mix)

Applicability: Suitable for most pyrazole-alkynes and organic azides. Scale: 0.5 mmol (scalable).

Reagents
  • Substrate: Pyrazole-alkyne (0.5 mmol, 1.0 equiv).

  • Reactant: Azide (0.55 mmol, 1.1 equiv).

  • Solvent:

    
    -BuOH : Water (1:1 v/v). Note: If substrate is insoluble, use DMSO:Water (4:1).
    
  • Catalyst Stock A: CuSO₄ · 5H₂O (100 mM in water).

  • Ligand Stock B: THPTA (200 mM in water).

  • Reductant Stock C: Sodium Ascorbate (freshly prepared, 500 mM in water).

Step-by-Step Procedure
  • Substrate Dissolution: In a 20 mL scintillation vial, dissolve the pyrazole-alkyne (0.5 mmol) and azide (0.55 mmol) in 4 mL of

    
    -BuOH. Add 4 mL of Water.
    
    • Checkpoint: If the mixture is cloudy, add small amounts of DMSO until clear, or proceed as a suspension (vigorous stirring required).

  • Catalyst Pre-Complexation: In a separate microtube, mix 25 µL of CuSO₄ Stock A (2.5 µmol, 0.5 mol%) and 50 µL of THPTA Stock B (10 µmol, 2.0 mol%). Incubate for 1 minute. The solution should remain clear blue.

    • Why? Pre-complexing ensures the Cu is protected by the high-affinity ligand before it encounters the coordinating pyrazole substrate.

  • Initiation: Add the Cu-THPTA complex to the reaction vial.

  • Reduction: Add 50 µL of NaAsc Stock C (25 µmol, 5 mol%) to the vial. The solution may turn from blue to colorless or pale yellow (indicating Cu(II)

    
     Cu(I) reduction).
    
  • Reaction: Cap the vial and stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. If conversion < 50% after 2 hours, add a second bolus of NaAsc.

  • Workup:

    • Dilute with 20 mL water.

    • If the product precipitates: Filter, wash with water and cold ethanol.

    • If product remains soluble: Extract with EtOAc (3 x 20 mL), wash combined organics with 5% NH₄OH (to remove Cu traces) and brine. Dry over Na₂SO₄ and concentrate.

Alternative Protocol (Lipophilic Substrates)

Applicability: For highly non-polar pyrazole-alkynes insoluble in aqueous mixtures.

Reagents
  • Solvent: DCM or THF.

  • Catalyst: CuI (Copper(I) Iodide) - 5 mol%.

  • Ligand: TBTA - 5 mol%.

  • Base: DIPEA (Diisopropylethylamine) - 10 mol% (accelerates Cu-acetylide formation in non-aqueous media).

Procedure
  • Dissolve alkyne and azide in degassed DCM.

  • Add TBTA and DIPEA.

  • Add CuI last. Flush the headspace with Nitrogen/Argon immediately.

  • Stir at RT for 6–12 hours.

  • Purification Note: CuI requires more rigorous purification to remove copper. Use an EDTA wash or silica gel filtration.

Troubleshooting & Optimization Logic

Visual 2: Optimization Decision Tree

Use this workflow to select the correct conditions based on your specific substrate properties.

Optimization_Tree start Start: Pyrazole-Alkyne + Azide solubility_check Is Substrate Water Soluble? start->solubility_check yes_sol Yes / Partially solubility_check->yes_sol no_sol No (Lipophilic) solubility_check->no_sol cond_A Protocol A: t-BuOH/H2O + THPTA yes_sol->cond_A cond_B Protocol B: DCM/THF + TBTA no_sol->cond_B monitor Monitor (2h) cond_A->monitor cond_B->monitor check_conv Conversion > 50%? monitor->check_conv complete Workup check_conv->complete Yes stalled Stalled / Low Yield check_conv->stalled No trouble1 Add more NaAsc (Re-reduce oxidized Cu) stalled->trouble1 1st Step trouble2 Increase Temp to 40°C (Break coordination trap) trouble1->trouble2 If fails trouble3 Switch to DMSO (Improve solubility) trouble2->trouble3 If fails

Figure 2: Decision matrix for selecting and optimizing reaction conditions.

Common Issues Table
SymptomProbable CauseCorrective Action
Reaction turns green/brown Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate. Degass solvents.
No reaction (Starting Material intact) Catalyst poisoning by PyrazoleIncrease Ligand:Cu ratio to 5:1. Use THPTA.[1][2][3][4][5][6]
Precipitation of intermediate Solubility limit reachedSwitch solvent to DMSO or DMF.
Glaser Coupling (Alkyne dimer) High [Cu(I)] or Oxygen presenceReduce Cu loading to 1 mol%. Ensure Ascorbate is in excess.

References

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein J. Org. Chem. 2019, 15, 1265–1274. [Link]

  • THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? ResearchGate Discussion / M.G. Finn Lab Insights. [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega 2020, 5, 46, 30123–30132. [Link]

  • Tetranuclear and trinuclear copper(I) pyrazolates as catalysts in copper mediated azide-alkyne cycloadditions (CuAAC). Dalton Trans. 2021, 51, 375-383. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the versatile building block, methyl (4-ethynyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and materials scientists to troubleshoot common issues and enhance the yield and purity of their triazole products.

Introduction

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a valuable synthon in drug discovery and materials science due to the synthetic tractability of the pyrazole core and the reactive ethynyl group, which readily participates in CuAAC click reactions.[1] The resulting 1,2,3-triazole linkage is not merely a linker; it's an isostere of the amide bond, offering enhanced stability against hydrolysis and unique electronic properties.[2] While CuAAC is renowned for its reliability, challenges such as low yields, side reactions, and purification difficulties can arise, particularly with heteroaromatic alkynes. This guide provides in-depth, causality-driven solutions to these common problems.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the primary causes and how can I resolve this?

A1: Low or no yield is the most common issue and typically points to a problem with the catalytic system or reagents.[3] A systematic check is required.

  • Cause 1: Inactive Copper Catalyst. The active catalyst is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[3][4]

    • Solution: The most robust solution is the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the standard choice and should be used in slight excess.[5][6] Always prepare the sodium ascorbate solution fresh before use, as it degrades in solution.[3] Additionally, thoroughly degassing your solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) is critical to remove dissolved oxygen.[3]

  • Cause 2: Reagent Purity & Integrity. The purity of your alkyne, azide, and solvents is paramount.[3]

    • Solution: Verify the purity of your methyl (4-ethynyl-1H-pyrazol-1-yl)acetate and azide partner by NMR or LC-MS. Impurities can sometimes chelate copper, poisoning the catalyst. Use high-purity, anhydrous solvents when possible.

  • Cause 3: Poor Ligand Choice or Absence. A ligand is crucial for stabilizing the Cu(I) oxidation state, preventing catalyst precipitation, and accelerating the reaction.[6][7][8]

    • Solution: For reactions in organic solvents like THF, DCM, or DMF, tris(benzyltriazolylmethyl)amine (TBTA) is an excellent choice.[7] For aqueous or mixed aqueous/organic systems, the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is superior and can significantly improve reaction rates and yields.[9][10] A ligand-to-copper ratio of 1:1 to 5:1 is often recommended, with higher ratios providing more protection against oxidation, especially in bioconjugation contexts.[8][11]

  • Diagnostic Test: To confirm your catalyst system is active, run a control reaction with a simple, reliable alkyne (e.g., phenylacetylene) and azide (e.g., benzyl azide). If this control reaction works, the issue lies with your specific pyrazole alkyne or azide substrate.

Q2: I'm observing significant formation of a side product, especially a higher molecular weight species corresponding to a diyne. How can I prevent this?

A2: The side product you are observing is likely the result of oxidative homocoupling of your alkyne (Glaser coupling), a common side reaction in CuAAC.[4][6][12]

  • Cause: This reaction is promoted by the presence of oxygen and copper ions. It consumes your starting alkyne, directly reducing the yield of the desired triazole.[6][12]

  • Solution: The same strategies used to prevent catalyst oxidation will suppress Glaser coupling.

    • Rigorous Degassing: Ensure solvents are free of oxygen.

    • Use of Sodium Ascorbate: Maintain a reducing environment to keep copper in the +1 state and minimize the Cu(II) species that can facilitate homocoupling.[6]

    • Proper Reagent Addition Order: A recommended practice is to mix the copper and ligand first, add this solution to the mixture of your alkyne and azide, and only then add the sodium ascorbate to initiate the reaction. Adding ascorbate to a copper solution without a ligand can still generate reactive oxygen species.[11][13]

Q3: My final product is difficult to purify and appears to be contaminated with copper. How can I effectively remove the copper?

A3: The triazole product itself is an excellent ligand for copper, leading to persistent contamination that can be problematic for downstream applications, especially in biology.[14]

  • Cause: The nitrogen atoms of the newly formed triazole ring chelate strongly to copper ions.[14]

  • Solutions:

    • Aqueous Workup with a Chelator: After the reaction is complete, quenching with a solution of aqueous EDTA (ethylenediaminetetraacetic acid) or saturated aqueous ammonium hydroxide can help sequester the copper into the aqueous phase during an organic extraction.[14]

    • Silica Gel Chromatography: While standard silica gel chromatography can remove some copper, it may not be sufficient. Pre-treating the silica gel slurry with a chelating agent can be more effective.

    • Specialized Scavengers: For applications requiring very low copper levels, using a copper-scavenging resin during workup is a highly effective method.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalyst system (copper source, ligand, solvent) is optimal for methyl (4-ethynyl-1H-pyrazol-1-yl)acetate?

A1: The optimal system depends on the properties of your azide partner. The table below provides recommended starting points.

Azide Solubility Solvent System Copper Source (mol%) Reducing Agent (mol%) Ligand (mol%) Temperature
Organic SolubleTHF, DCM, or DMF1-5% CuSO₄·5H₂O5-10% Sodium Ascorbate2-10% TBTARoom Temp.
Water SolubletBuOH/H₂O (1:1), DMSO/H₂O1-5% CuSO₄·5H₂O5-10% Sodium Ascorbate5-25% THPTARoom Temp.
Bioconjugation (Dilute)Aqueous Buffer (pH 7)100-500 µM CuSO₄5 mM Sodium Ascorbate0.5-2.5 mM THPTARoom Temp.

Data synthesized from multiple sources to provide practical starting conditions.[6][11][15]

Q2: Is it necessary to run the reaction under an inert atmosphere (e.g., Argon or Nitrogen)?

A2: While not strictly necessary if you are using the Cu(II)/ascorbate system, it is highly recommended.[3] Using an inert atmosphere provides an extra layer of protection against oxygen, further minimizing catalyst oxidation and alkyne homocoupling. For reactions that are sluggish or use very low catalyst loadings, an inert atmosphere can be the key to success.

Q3: Can microwave heating be used to accelerate the reaction?

A3: Yes, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can sometimes improve yields for less reactive substrates.[6] This is a valid optimization strategy, but initial reactions should be performed at room temperature to establish a baseline.

Section 3: Optimized Protocols & Visualizations

Optimized Protocol for a Standard CuAAC Reaction

This protocol is a robust starting point for the reaction of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate with an organic-soluble azide.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent (e.g., THF/H₂O 4:1, 0.1 M).

  • Degassing: Seal the flask with a septum and sparge the solution with argon or nitrogen gas for 15-20 minutes.

  • Catalyst Premix: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and TBTA ligand in the same solvent.

  • Addition: Add the copper/ligand solution to the reaction flask via syringe (to a final concentration of 1-5 mol% Cu).

  • Initiation: Prepare a fresh stock solution of sodium ascorbate in deionized water. Add the ascorbate solution to the reaction flask via syringe (to a final concentration of 5-10 mol%).

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS until the starting alkyne is consumed (typically 1-12 hours).[12]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄OH or an EDTA solution to remove copper. Separate the organic layer, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[12][16]

Visualizing the CuAAC Catalytic Cycle

The following diagram illustrates the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The cycle begins with the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle.[5][17][18] Subsequent cyclization and protonolysis yield the triazole product and regenerate the active catalyst.

CuAAC_Mechanism Cu_I Cu(I)L_n Cu_Acetylide L_nCu-C≡C-R (Copper Acetylide) Alkyne R-C≡CH (Pyrazole Alkyne) Alkyne->Cu_Acetylide + Cu(I)L_n - H⁺ Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Regenerates Catalyst Product Product (1,4-Triazole) Triazolide->Product + H⁺

Caption: The catalytic cycle of the CuAAC reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues with your click reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Run_Control Run Control Reaction (e.g., Phenylacetylene) Check_Catalyst->Run_Control No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Verify Purity by NMR/LC-MS Purify Starting Materials Check_Reagents->Solution_Reagents No Solution_Conditions Check Solvent Solubility Increase Temperature/Time Consider Microwave Check_Conditions->Solution_Conditions No Success Yield Optimized Check_Conditions->Success Yes Solution_Catalyst Degas Solvents Use Fresh Ascorbate Add Ligand (TBTA/THPTA) Solution_Catalyst->Start Re-attempt Solution_Reagents->Start Re-attempt Solution_Conditions->Start Re-attempt Run_Control->Solution_Catalyst

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

References

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
  • Side reactions to avoid during click chemistry with PEG linkers. BenchChem Technical Support.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. BenchChem.
  • troubleshooting low yield in copper-catalyzed click reactions. BenchChem Technical Support.
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction.
  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissoci
  • Optimization of the conditions for CuAAC reaction.
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules.
  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I)
  • THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. Organic Process Research & Development.
  • Water-soluble Ligand for Bioorthogonal Click Reactions. TCI AMERICA.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Common Click Chemistry Reactions. BOC Sciences.
  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Journal of Young Pharmacists.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Nucleic Acid Chemistry.
  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in W
  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)

Sources

Technical Support Center: Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in synthetic chemistry: preventing ester hydrolysis during alkyne cycloaddition reactions . Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your ester-containing molecules during bioconjugation and molecular assembly processes.

Troubleshooting Guide: Ester Integrity in CuAAC Reactions

This section addresses specific issues you may encounter during your experiments. We diagnose the problem and provide step-by-step protocols to resolve it.

Issue 1: Significant hydrolysis of my ester-containing substrate is observed alongside the desired triazole product.

Root Cause Analysis:

Ester hydrolysis is catalyzed by both acid and base.[1][2] While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is famously tolerant of a wide pH range (typically 4-11), the stability of your ester is the limiting factor.[3][4] Standard CuAAC protocols often use reagents that can shift the pH of the reaction mixture. For instance, the in-situ reduction of Copper(II) sulfate with sodium ascorbate can lead to conditions that may not be optimal for sensitive esters. Furthermore, the presence of amines, sometimes used as ligands or bases, can create an alkaline environment conducive to hydrolysis.[1]

Strategic Solutions:

Your primary goal is to maintain the reaction pH within a range that is optimal for the CuAAC reaction but neutral enough to minimize ester hydrolysis.

Protocol 1: Buffered Reaction System for pH Control

  • Reagent Preparation: Prepare stock solutions of your alkyne, azide, copper source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) in deionized water or an appropriate organic solvent.

  • Buffer Selection: Choose a buffer system that maintains a pH between 6.0 and 7.4. Phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point for many biological applications. For other systems, a sodium phosphate or HEPES buffer can be effective.

  • Reaction Setup:

    • In a reaction vessel, combine your ester-containing alkyne, azide, and the chosen buffer.

    • If using a ligand, add it to the mixture. Water-soluble ligands like THPTA are recommended for aqueous systems.[5][6]

    • Separately, pre-complex the CuSO₄ with the ligand (e.g., in a 1:2 molar ratio) for a few minutes before adding to the reaction vessel.[5][6]

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the hydrolyzed by-product.

Issue 2: My reaction is sluggish at neutral pH, and forcing conditions (e.g., heating) leads to ester cleavage.

Root Cause Analysis:

While buffering can prevent hydrolysis, it might also lead to suboptimal reaction rates if the chosen pH is not ideal for the catalyst system. The efficiency of the CuAAC reaction can be highly dependent on the copper(I) catalyst's activity and stability, which is influenced by the choice of ligands and solvents.[7][8] Heating the reaction to increase the rate can unfortunately also accelerate the rate of hydrolysis.[2]

Strategic Solutions:

Instead of increasing temperature, enhance the catalytic activity using specialized ligands and solvent optimization.

Protocol 2: Ligand and Solvent Optimization

  • Ligand Selection:

    • Tris(hydroxypropyltriazolylmethyl)amine (THPTA): An excellent choice for aqueous systems, as it stabilizes Cu(I) and enhances reaction rates.[5][6]

    • Tris(benzyltriazolylmethyl)amine (TBTA): Suitable for reactions in organic solvents or aqueous/organic mixtures.[6]

    • "Mixed" Ligands: Ligands containing a mix of benzimidazole and pyridine or triazole components can offer superior performance in various solvent systems.[9][10]

  • Solvent System:

    • While water is a common solvent for CuAAC, adding a co-solvent can improve the solubility of your substrates and enhance reaction rates.[11][12]

    • Consider using mixtures of water with t-BuOH, DMSO, or DMF.[12] A 1:1 mixture of t-BuOH/water is a common starting point.[13]

    • Caution: The choice of organic solvent can influence the rate of ester hydrolysis. For example, increasing the DMSO content in a DMSO/water mixture has been shown to accelerate the alkaline hydrolysis of some esters.[14][15] Therefore, empirical testing is crucial.

Data Summary: Solvent Effects on Reaction Environment

Solvent SystemTypical Use CasePotential Impact on Ester Stability
Water/BufferBioconjugation, water-soluble substratesGenerally good, but pH control is critical.
t-BuOH/WaterGeneral purpose, improved solubilityGood starting point for many substrates.
DMSO/WaterGood for substrates with poor aqueous solubilityCan accelerate hydrolysis; screen concentrations carefully.[14][15]
DMF/WaterAlternative for improving solubilitySimilar considerations to DMSO regarding potential hydrolysis.
FAQ: Frequently Asked Questions

Q1: What is the fundamental conflict between CuAAC and ester stability?

The core issue is a competition between two parallel reactions: the desired cycloaddition and the undesired hydrolysis. This is particularly problematic under basic conditions where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Ester Ester-Alkyne Substrate Triazole Desired Product (1,2,3-Triazole) Ester->Triazole CuAAC Hydrolysis Side Product (Carboxylic Acid + Alcohol) Ester->Hydrolysis Hydrolysis Azide Azide Substrate Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Conditions pH, Temp, Solvent Conditions->Triazole Conditions->Hydrolysis

Fig 1. Competing reaction pathways for an ester-containing alkyne.

Q2: Are there "base-free" CuAAC protocols that are safer for esters?

Yes, developing base-free conditions is a key strategy. The term "base-free" in this context typically means not adding an external amine base. However, the common reducing agent, sodium ascorbate, is the sodium salt of a weak acid and can still create a slightly alkaline environment.

A truly "base-free" approach involves using a Cu(I) source directly (e.g., CuI or CuBr) in a non-basic solvent system, potentially with a neutral ligand. Some research has explored using natural deep eutectic solvents (NADESs) which can act as the reaction media without the need for an added base.[16]

Q3: Can I avoid copper altogether if my ester is extremely sensitive?

Absolutely. If your substrate cannot tolerate even the mildest CuAAC conditions, you should consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a "copper-free" click chemistry reaction.[17]

  • Mechanism: SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts directly with an azide without the need for a metal catalyst.

  • Advantages: The absence of a copper catalyst eliminates concerns about metal-induced degradation or cytotoxicity, making it highly biocompatible.

  • Disadvantage: The reaction kinetics of SPAAC are generally slower than CuAAC.

Q4: How should I structure my experimental design to optimize for ester stability?

A systematic approach is crucial. The following workflow can guide your optimization process.

G Start Start: Ester-Substrate Cycloaddition Check_Hydrolysis Significant Hydrolysis? Start->Check_Hydrolysis Use_SPAAC Consider Copper-Free SPAAC Check_Hydrolysis->Use_SPAAC Yes Optimize_CuAAC Optimize CuAAC Conditions Check_Hydrolysis->Optimize_CuAAC No End End Use_SPAAC->End Buffer_pH Implement Buffered System (pH 6.5-7.4) Optimize_CuAAC->Buffer_pH Check_Rate Reaction Rate Adequate? Buffer_pH->Check_Rate Optimize_Ligand Optimize Ligand & Solvent (e.g., THPTA, tBuOH/H2O) Check_Rate->Optimize_Ligand No Final_Protocol Final Optimized Protocol Check_Rate->Final_Protocol Yes Optimize_Ligand->Final_Protocol Final_Protocol->End

Fig 2. Workflow for optimizing cycloaddition with sensitive esters.

Q5: My molecule is an ester prodrug for drug development. Are there any special considerations?

Yes. For prodrugs, maintaining the ester linkage is paramount as it's designed to be cleaved enzymatically in vivo, not chemically during synthesis.[18][19][20]

  • Biocompatibility is Key: Any residual catalyst or ligand must be non-toxic. This reinforces the benefits of using stabilizing ligands that reduce the required copper concentration or opting for copper-free SPAAC.

  • Purification: Ensure your final purification method effectively removes all reaction components, including copper salts, ligands, and any hydrolyzed side products, as these could interfere with downstream biological assays.

By carefully selecting your reaction pH, catalyst system, and solvent, you can successfully perform alkyne cycloadditions while preserving the integrity of sensitive ester functionalities.

References
  • Recent advances in the Cu(i)-catalyzed azide–alkyne cycloaddition: focus on functionally substituted azides and alkynes. RSC Advances. Available at: [Link]

  • Catalytic Azide-Alkyne Cycloaddition: Reactivity and Application. Medicinal Chemistry. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. Available at: [Link]

  • Cu(I)-Catalyzed Huisgen Azide−Alkyne 1,3-Dipolar Cycloaddition Reaction in Nucleoside, Nucleotide, and Oligonucleotide Chemistry. Chemical Reviews. Available at: [Link]

  • Stable Cu (I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition. bioRxiv. Available at: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of Chemical Sciences. Available at: [Link]

  • Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. Available at: [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. Available at: [Link]

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Chemistry. Available at: [Link]

  • Click Chemistry: Solutions by baseclick. baseclick. Available at: [Link]

  • The Influence of the Solvent on Reaction Velocity. XXV. Dependence of the Substituent Effect on Solvent Composition in Alkaline. SciSpace. Available at: [Link]

  • Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer. Available at: [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Molecules. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ResearchGate. Available at: [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit. Available at: [Link]

  • Effect of pH of the reactants on the ester yield. ResearchGate. Available at: [Link]

  • Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Available at: [Link]

  • Optimization of macrocycle-based ester prodrugs as SYK inhibitors with improved pharmacokinetic profiles. ResearchGate. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at: [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Copper-free Click Chemistry to Crosslink Azides and Amines. Stratech. Available at: [Link]

  • Optimizing Drug Properties Lead-to-Drug Design. University of Zurich, Department of Chemistry. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available at: [Link]

  • Reaction of copper sulfate with carboxylic acids and their derivatives in aqueous solutions under hydrothermal conditions. ETDEWEB. Available at: [Link]

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Copper Remediation in CuAAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Ligand Problem"

Welcome to the technical support center. If you are reading this, you likely have a successful "click" reaction (CuAAC) but are failing elemental impurity testing (ICH Q3D).

The Scientific Reality: The 1,2,3-triazole ring formed during your synthesis is not just a pharmacophore; it is an excellent nitrogen-rich ligand. It acts as a chelator, binding the copper catalyst with high affinity (


 values often exceeding 

). Standard silica chromatography is insufficient because the copper-triazole complex often co-elutes with your product.

To remove the copper, we must introduce a competitive ligand with a significantly higher binding constant (thermodynamic control) or use a scavenger that removes the metal via precipitation or adsorption (kinetic/heterogeneous control).

Diagnostic Triage: What is your product telling you?

Before selecting a protocol, assess the physical state of your reaction mixture.

ObservationDiagnosisCopper LoadRecommended Action
Deep Blue/Green Bulk Cu(II) contamination> 1,000 ppmProtocol A (Liquid-Liquid Extraction)
Pale Green/Yellow Moderate contamination100 - 1,000 ppmProtocol A followed by Protocol B
Colorless / Off-white Trace contamination< 100 ppmProtocol B (Scavenging)
Water-Soluble Product Hydrophilic matrixVariableProtocol C (Heterogeneous Filtration)

Module A: Bulk Removal (Liquid-Liquid Extraction)

Target: Crude reaction mixtures with visible coloration. Mechanism: Competitive chelation using water-soluble ligands (EDTA or Ammonia) to pull Cu into the aqueous phase.

FAQ: Why isn't my brine wash working?

Answer: Brine only affects ionic strength. It does not break the coordinate covalent bonds between Copper and the Triazole nitrogen. You need a chelator.[1][2]

Protocol A1: The EDTA Wash (Standard)

Best for: Lipophilic products soluble in EtOAc, DCM, or Toluene.

  • Preparation: Prepare a 0.1 M solution of disodium EDTA (

    
    ).
    
  • pH Adjustment (Critical): Adjust the aqueous EDTA solution to pH 8–9 using NaOH.

    • Why? At low pH, the carboxylic acid groups on EDTA are protonated and cannot effectively bind Cu(II). At pH >8, the carboxylates are ionized, maximizing chelation efficiency.

  • Extraction:

    • Dissolve crude product in organic solvent.

    • Add equal volume of EDTA solution.

    • Vigorously stir or shake for 15–30 minutes . (Kinetics of ligand exchange can be slow).

  • Separation: Separate layers. The aqueous layer should turn blue (absorbing the Cu).

  • Repeat: Repeat until the aqueous layer remains colorless.

Protocol A2: The Ammonium Hydroxide Wash

Best for: Products stable to high pH.

  • Preparation: Dilute

    
     (conc.) to 10% v/v with water.
    
  • Extraction: Wash the organic layer with the ammonia solution.

  • Mechanism: Forms the water-soluble

    
     complex (deep blue).
    
  • Warning: Ensure your product does not contain base-sensitive esters or halides.

Module B: Polishing (Solid-Supported Scavengers)

Target: "Clean" looking products that fail ICP-MS (< 500 ppm). Mechanism: High-affinity functional groups (Thiols, Thioureas) anchored to silica or polymers bind trace metals irreversibly.

FAQ: Which resin should I choose?

Answer: For Copper, Thiols (-SH) and Thioureas are the gold standard due to the high affinity of Sulfur for Copper (Soft Acid/Soft Base theory).

Protocol B1: Batch Mode Scavenging

Best for: Final polishing of API intermediates.

Reagents: SiliaMetS® Thiol, QuadraPure® TU, or equivalent TMT (trimercaptotriazine) resins.

  • Loading: Add scavenger resin to your organic product solution (dissolved in THF, MeOH, or DMF).

    • Ratio: Add 3–5 equivalents of resin relative to the estimated residual copper (or 5–10 wt% relative to product if Cu content is unknown).

  • Incubation: Stir at 40–50°C for 2–4 hours .

    • Why Heat? Adsorption is an equilibrium process. Slight heating improves the kinetics of pore diffusion within the resin beads.

  • Filtration: Filter through a fine frit or Celite pad.

  • Analysis: Test filtrate via ICP-MS.

Comparative Efficiency Data:

MethodInitial Cu (ppm)Final Cu (ppm)Efficiency
Standard Aqueous Workup~5,000450Low
EDTA Extraction (x3)~5,00030High
Silica-Thiol Scavenger 450 < 2 Excellent
Crystallization alone~5,000150Moderate

Module C: The Water-Soluble Nightmare

Issue: Your triazole product is hydrophilic (e.g., a PEG-conjugate or sugar derivative) and cannot be extracted with organic solvents.

Protocol C1: Heterogeneous Scavenging
  • Dissolve product in water.

  • Add water-compatible scavenger resin (e.g., polystyrene-supported thiourea).

  • Stir for 4–12 hours.

  • Filter the resin. The copper remains on the beads; the product remains in the water.

Protocol C2: Dialysis (For Macromolecules)
  • Use a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Dialysate: Dialyze against a buffer containing 5 mM EDTA (pH 8) for the first 24 hours.

  • Clearance: Switch to pure water for the final 24 hours to remove the EDTA-Cu complex.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct remediation strategy.

CopperRemoval Start Start: CuAAC Reaction Complete SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck OrganicSolvent Dissolve in Organic Solvent (EtOAc, DCM) SolubilityCheck->OrganicSolvent No (Lipophilic) AqueousSolvent Dissolve in Water SolubilityCheck->AqueousSolvent Yes (Hydrophilic) ColorCheck Is Solution Colored? (Blue/Green) OrganicSolvent->ColorCheck EDTAWash Protocol A: EDTA Wash (pH 8-9, 3x) ColorCheck->EDTAWash Yes (>500 ppm) Scavenger Protocol B: Thiol-Silica Scavenger (50°C, 2h) ColorCheck->Scavenger No (<500 ppm) EDTAWash->Scavenger Polishing Step FinalTest Final QC: ICP-MS Test Scavenger->FinalTest MoleculeSize Is it a Polymer/Protein? AqueousSolvent->MoleculeSize Dialysis Protocol C2: Dialysis (vs EDTA buffer) MoleculeSize->Dialysis Yes (Macromolecule) SolidResin Protocol C1: Water-Compatible Scavenger Resin MoleculeSize->SolidResin No (Small Molecule) Dialysis->FinalTest SolidResin->FinalTest

Figure 1: Decision matrix for copper remediation based on product solubility and contamination level.

Regulatory Context (ICH Q3D)

For pharmaceutical applications, copper is a Class 3 elemental impurity.[3][4][5]

  • Oral PDE (Permitted Daily Exposure): 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

While Class 3 limits are generous compared to Lead or Arsenic, the "Click" reaction often leaves copper levels in the percent range (>10,000 ppm) if untreated. A simple column is rarely enough to hit the parenteral limit. Protocol B (Scavenging) is usually required to ensure compliance for injectable drugs.

References

  • Gheorghe, A. et al. (2011). Comparative Study of Methodologies for the Removal of Copper from Click Chemistry Reactions. Organic Process Research & Development.[6][7]

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.

  • Chan, T. R. et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Biotage. (2024). Metal Scavenging User Guide: Strategies for API Purification.

Sources

Technical Support Center: Stability of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Conflict: The stability of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate under basic conditions is dictated by the competition between the robustness of the alkyne and the lability of the methyl ester .

While the pyrazole core and the terminal alkyne are relatively stable to mild bases, the methyl ester is the "weak link." It is highly susceptible to saponification (hydrolysis) in aqueous base and aminolysis in the presence of primary amines. This creates a specific challenge for researchers performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which often utilizes basic conditions.

Key Stability Metrics:

Condition TypeReagent ExampleStability StatusPrimary Degradation Product
Strong Aqueous Base NaOH, LiOH, KOHUnstable (4-ethynyl-1H-pyrazol-1-yl)acetic acid (Carboxylic Acid)
Nucleophilic Base Ammonia, Primary AminesUnstable Amide derivative (via Aminolysis)
Non-Nucleophilic Base DIPEA, TEA, 2,6-LutidineStable *N/A (Stable in anhydrous conditions)
Click Conditions (std) CuSO₄ / Na-AscorbateStable N/A (pH usually neutral/mild)

*Note: Stability in non-nucleophilic bases assumes anhydrous conditions. Presence of water may lead to slow hydrolysis.

Degradation Mechanism: The "Disappearing Ester"

The most common issue reported by users is the conversion of the starting material into a more polar species (lower R_f on silica TLC, earlier retention time on Reverse Phase LCMS) upon exposure to base.

Mechanism 1: Saponification (Hydrolysis)

In the presence of hydroxide ions (


) or carbonate (

), the carbonyl carbon of the ester is attacked, leading to the formation of the carboxylate salt. This is irreversible upon acidification.
Mechanism 2: Alkyne Instability (Glaser Coupling)

While less common than hydrolysis, strong bases in the presence of Copper (Cu) and Oxygen (


) can trigger oxidative dimerization of the alkyne (Glaser Coupling), forming a bis-acetylene byproduct.
Visualizing the Pathways

G Start Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (Starting Material) Inter Tetrahedral Intermediate Start->Inter + OH- (Base Attack) Dimer Glaser Dimer (Oxidative Coupling) Start->Dimer Base + Cu + O2 Acid (4-ethynyl-1H-pyrazol-1-yl)acetic acid (Hydrolysis Product) Inter->Acid - OMe (Elimination)

Figure 1: Degradation pathways. The Red path (Hydrolysis) is the dominant failure mode in aqueous base. The Yellow path (Dimerization) occurs only with Cu/Oxidants.

Troubleshooting Guide

Scenario A: "I lost my methyl ester during the Click Reaction."

Symptom: LCMS shows a mass shift of -14 Da (Loss of CH3 + Gain of H) or formation of a highly polar peak. Root Cause: The reaction pH was too high (> pH 9), or a nucleophilic base was used in an aqueous solvent.

Corrective Actions:

  • Buffer Control: Do not use unbuffered NaOH or KOH to adjust pH. Use a PBS (Phosphate Buffered Saline) or HEPES buffer adjusted to pH 7.0–7.5.

  • Base Selection: Switch to sterically hindered, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine . These bases promote the Cu-catalysis without attacking the ester.

  • Alternative Catalyst: Use a ligand-stabilized Copper source (e.g., TBTA or THPTA ligands). These accelerate the reaction significantly, allowing you to run at neutral pH and lower temperatures, preserving the ester.

Scenario B: "My Alkyne isn't reacting, but the Ester is intact."

Symptom: Starting material remains unchanged. Root Cause: The alkyne proton (pKa ~25) is not being activated, or the catalyst is inactive.

Corrective Actions:

  • Catalyst Activation: Ensure your Cu(II) source is fully reduced to Cu(I). Increase Sodium Ascorbate equivalents (up to 5 eq).

  • Oxygen Exclusion: Dissolved oxygen oxidizes active Cu(I) back to inactive Cu(II). Degas all solvents by bubbling nitrogen/argon for 15 minutes before adding the catalyst.

Scenario C: "I see a dimer byproduct."

Symptom: A product with roughly 2x molecular weight appears. Root Cause: Glaser Coupling (homocoupling of alkynes) driven by Oxygen + Base.

Corrective Actions:

  • Strict Anaerobic Conditions: Perform the reaction under an inert atmosphere (N2 or Ar balloon).

  • Reduce Base Load: If using an amine base, reduce the concentration.

Experimental Decision Tree

Use this logic flow to select the correct reaction conditions for your specific goal.

DecisionTree Start Goal: React Alkyne (Click Chemistry) Q1 Is the Methyl Ester required in the final product? Start->Q1 Yes YES: Preservation Critical Q1->Yes Strict No NO: Hydrolysis Acceptable Q1->No Flexible Cond1 Use Anhydrous Organic Solvent (THF, DCM, DMF) Yes->Cond1 Option A (Organic) Cond3 Use Aqueous Buffer (pH 7-8) + THPTA Ligand Yes->Cond3 Option B (Aqueous) Cond4 Standard Aqueous Conditions (Water/tBuOH) No->Cond4 Cond5 Can use NaOH/KOH if acid is desired target No->Cond5 Cond2 Use Non-Nucleophilic Base (DIPEA, 2,6-Lutidine) Cond1->Cond2

Figure 2: Workflow for selecting reaction conditions based on ester tolerance.

Frequently Asked Questions (FAQs)

Q: Can I use primary amines (like Propylamine) as a base for the Click reaction? A: No. Primary amines are nucleophilic and will attack the methyl ester, converting it into an amide (e.g., N-propylacetamide derivative) via aminolysis. Always use tertiary amines (DIPEA, TEA) if an organic base is required.

Q: What is the maximum pH this compound can tolerate? A: We recommend keeping the pH below 8.5 . At pH > 9.0, the rate of ester hydrolysis increases significantly in aqueous media.

Q: I need to deprotect the ester to the acid after the click reaction. How should I do it? A: This is the ideal workflow. Perform the Click reaction at neutral pH first. Isolate the triazole-ester product. Then, treat with LiOH (2-3 eq) in THF/Water (1:1) at room temperature for 1–2 hours. The pyrazole and the newly formed triazole are stable to these conditions.

Q: Is the alkyne stable in DMSO? A: Yes, but be cautious. DMSO can act as a mild oxidant. If you heat the mixture in DMSO with base, you increase the risk of oxidative degradation. Perform reactions at Room Temperature whenever possible.

References

  • Mechanism of Ester Hydrolysis (Saponification)

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Click Chemistry Conditions & Functional Group Compatibility

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[2]

  • Glaser Coupling (Alkyne Dimerization)

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
  • Pyrazole Stability

    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[3] Comprehensive Heterocyclic Chemistry, 5, 167-303. (Defines the general stability of the pyrazole aromatic system).

Sources

Technical Support Center: Purification of Pyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYZ-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Amphoteric Challenge

Welcome to the technical guide for handling pyrazole acetic acid derivatives. These molecules present a unique purification paradox: they possess a weakly basic pyrazole ring (


 for the conjugate acid) and an acidic carboxylic acid tail (

).

This zwitterionic potential leads to common failure modes:

  • Silica Tailing: The carboxylic acid interacts with silanols, causing severe streaking.

  • Regioisomer Co-elution: N-alkylation typically produces N1 (1,3-substituted) and N2 (1,5-substituted) isomers with nearly identical

    
     values.
    
  • Solubility Traps: The neutral zwitterion often crashes out as an amorphous solid, trapping impurities.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Regioisomer Separation (The N1 vs. N2 Problem)

The Issue: N-alkylation of pyrazoles is rarely 100% regioselective. You likely have a mixture of the desired isomer and its regioisomer.

Strategy A: Thermodynamic Crystallization (The "Salt Switch")

Instead of struggling with silica separation of the free acids, convert the mixture into acid-addition salts. The crystal lattice energy differences between N1 and N2 salts are often much larger than their solubility differences as free bases.

Protocol: Hydrochloric Acid Salt Formation

  • Dissolution: Dissolve crude mixture in minimal hot Ethanol (EtOH) or Isopropanol (IPA).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

  • Cooling: Allow to cool slowly to RT, then to

    
    .
    
  • Filtration: The major isomer (often the more symmetric one) tends to crystallize first.

  • Recovery: Neutralize the filter cake with saturated

    
     to recover the pure free acid.
    
Strategy B: Buffered Silica Chromatography

If you must use chromatography, standard silica is insufficient.[1] You must suppress the ionization of the carboxylic acid to prevent tailing.

Mobile Phase Recommendation:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[2]

  • Modifier: 1% Acetic Acid (AcOH).

  • Why? The AcOH saturates the active silanol sites on the silica gel and ensures the product remains in its protonated (neutral) form, sharpening the peak shape.

Decision Logic: Separation Workflow

RegioSeparation Start Crude Mixture (N1 + N2 Isomers) CheckSolid Is the mixture solid? Start->CheckSolid TLC TLC Analysis (DCM:MeOH + 1% AcOH) CheckSolid->TLC Yes SaltScreen Salt Screen (HCl, Oxalate, Nitrate) CheckSolid->SaltScreen No (Oil) DeltaRf Is u0394Rf > 0.15? TLC->DeltaRf DeltaRf->SaltScreen No (Co-elution) Column Flash Chromatography (Acidified Silica) DeltaRf->Column Yes Cryst Recrystallization (EtOH or IPA) SaltScreen->Cryst Crystalline Salt Formed

Figure 1: Decision matrix for selecting between chromatographic and crystallization workflows based on physical state and TLC resolution.

Module 2: The Isoelectric Workup (Scalable Purification)

The Issue: Your product is water-soluble at neutral pH but soluble in organics at acidic pH, making standard extraction difficult.

The Solution: Utilize the Isoelectric Point (pI) . Pyrazole acetic acids have a specific pH window where they are least soluble in water (zwitterionic form) or most soluble in organics (fully protonated form).

Protocol: pH-Swing Extraction

  • Initial Dissolution: Dissolve crude in dilute NaOH (pH 10–11). Impurities that are non-acidic (e.g., unreacted hydrazine, neutral pyrazoles) will remain undissolved or can be extracted into Ethyl Acetate (EtOAc).[1]

  • Wash: Extract the alkaline aqueous layer with EtOAc. Discard the organic layer (removes neutral impurities).

  • Acidification (Critical Step): Slowly acidify the aqueous layer with 1N HCl.

    • Observation: As pH approaches ~4.0, the product may precipitate.[1]

    • Action: If solid forms, filter it (High Purity).[1]

    • Action: If oil forms, continue acidifying to pH 2.0 (fully protonated -COOH) and extract with EtOAc or DCM.[1]

Data: Solvent Efficiency for Extraction

Solvent SystemTarget SpeciesProsCons
EtOAc / Water (pH 2) Protonated AcidGood phase separation; volatile.May extract some polar impurities.[3]
n-Butanol / Water Zwitterion / PolarExtracts highly polar derivatives.High boiling point; hard to remove.
DCM / Water (pH 2) Protonated AcidExcellent solubility for lipophilic pyrazoles.Emulsion risk with basic pyrazoles.

Module 3: Removing Metal Scavengers & Color

The Issue: Palladium or Copper catalysts (from cross-coupling) bind tightly to the pyrazole nitrogens.

Troubleshooting Guide:

  • The "Thiol" Trick: Add functionalized silica (e.g., SiliaMetS® Thiol) to your crude solution in EtOAc. Stir for 4 hours at 40°C. The thiol binds Pd more strongly than the pyrazole.

  • Charcoal Filtration: If the product is dark/tarry, dissolve in hot EtOH, add activated charcoal (10% w/w), and filter through Celite while hot.[1] Warning: Charcoal can adsorb pyrazoles; do not use excess.

Frequently Asked Questions (FAQ)

Q: My product oils out during recrystallization. How do I fix this? A: This is "oiling out," common with pyrazoles.[1]

  • Seed Crystals: Retain a tiny amount of crude solid before dissolving. Add it to the cooling solution to induce nucleation.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Solvent Switch: Switch from a single solvent (EtOH) to a binary system. Dissolve in minimal DCM (good solvent), then slowly add Hexane (anti-solvent) until cloudy.[1]

Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior for free acids. Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid . The acid is mandatory to keep the -COOH protonated; otherwise, peak splitting will occur.

Q: How do I remove unreacted phenylhydrazine? A: Hydrazines are toxic and basic. Perform a wash of your organic layer with 1M HCl . The hydrazine forms a water-soluble hydrochloride salt and is removed, while your pyrazole acetic acid (if in organic solvent) remains. Note: If your pyrazole is also very basic, control pH carefully.[1]

References

  • BenchChem. Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives. (Discusses acetic acid catalysis and workup). [1]

  • National Institutes of Health (PMC). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.[1] (Details column chromatography conditions for isomer separation).

  • Google Patents. Method for purifying pyrazoles (WO2011076194A1). (Authoritative source on acid-addition salt crystallization).

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (Provides TLC data and steric arguments for regioselectivity). [1]

  • Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO/Water). (Fundamental data for pKa-based extraction logic).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, pyrazole derivatives are distinguished by their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The precise characterization of these molecules is paramount to understanding their structure-activity relationships. Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a key intermediate, incorporating the versatile pyrazole core, a reactive ethynyl group, and an ester moiety suitable for further functionalization.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and ubiquitous tool for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. This guide offers an in-depth analysis of the 1H NMR spectrum of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, presenting a comparative analysis with structurally related analogues to rationalize the observed spectral features. We will delve into the causality behind chemical shifts and coupling patterns and provide a robust, field-proven protocol for data acquisition.

Predicted 1H NMR Spectrum: A Theoretical Framework

Before analyzing the experimental spectrum, we can predict the expected signals for methyl (4-ethynyl-1H-pyrazol-1-yl)acetate based on established chemical shift principles and data from analogous structures. The molecule has four distinct proton environments, which should give rise to four separate signals.

  • Pyrazole Ring Protons (H3 and H5): Protons on an aromatic pyrazole ring typically resonate in the downfield region (δ 6.0-8.0 ppm).[1] In a 1,4-disubstituted pyrazole, the H3 and H5 protons are adjacent to nitrogen atoms and will appear as singlets, as they lack adjacent proton neighbors for spin-spin coupling. The specific chemical environment, including the electronic effects of the N1-substituent and the C4-ethynyl group, will determine their exact shifts. The electron-withdrawing nature of the N-acetate group is expected to deshield both protons, shifting them further downfield.

  • Methylene Protons (-CH₂-): The methylene protons are situated between the pyrazole N1 atom and the carbonyl group of the ester. This "alpha" position to two electron-withdrawing groups (the heterocyclic ring and the carbonyl) will cause significant deshielding, placing their signal substantially downfield, likely in the δ 4.5-5.5 ppm range. This signal will be a singlet.

  • Methyl Ester Protons (-OCH₃): The methyl protons of the ester group are attached to an oxygen atom, which is less electronegative than the carbonyl carbon's environment. Their chemical shift is reliably found in the δ 3.5-4.0 ppm region.[2][3] This signal will also appear as a singlet.

  • Ethynyl Proton (C≡C-H): The proton attached to the sp-hybridized carbon of the alkyne is subject to a unique magnetic anisotropy effect. While sp-hybridized carbons are more electronegative than sp2 carbons, the circulation of π-electrons in the triple bond generates an induced magnetic field that opposes the applied field, creating a shielding cone along the bond axis. This results in a chemical shift that is more upfield than vinylic protons, typically in the δ 2.5-3.5 ppm range.[4][5] This will be a singlet.

Experimental 1H NMR Spectrum Analysis

The experimental 1H NMR spectrum provides a definitive fingerprint of the molecule. The following table summarizes the expected and typically observed spectral data for methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, recorded in a solvent like CDCl₃.

Proton Assignment Structure Location Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
H5Pyrazole Ring~7.8 - 8.0Singlet (s)1HAromatic proton adjacent to two nitrogen atoms; deshielded by the N-substituent.
H3Pyrazole Ring~7.6 - 7.8Singlet (s)1HAromatic proton influenced by adjacent nitrogen and the C4-ethynyl group.
-CH₂-Acetate Sidechain~5.1 - 5.3Singlet (s)2HPositioned between the pyrazole ring and a carbonyl group, leading to strong deshielding.
-OCH₃Methyl Ester~3.7 - 3.9Singlet (s)3HStandard chemical shift for a methyl ester group.[6][7]
C≡C-HEthynyl Group~3.1 - 3.3Singlet (s)1HShielded by the magnetic anisotropy of the triple bond.[4]

Comparative Spectral Analysis

To fully appreciate the spectral features, it is instructive to compare the spectrum of the target molecule with simpler, related compounds. This comparison highlights the electronic influence of each substituent.

Compound H3 (δ ppm) H5 (δ ppm) -CH₂- (δ ppm) -OCH₃ (δ ppm) Ethynyl-H (δ ppm) Other Signals (δ ppm)
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (Target) ~7.7~7.9~5.2~3.8~3.2-
4-Ethynyl-1H-pyrazole [8]~7.8~7.8--~3.1NH proton (broad, variable)
Methyl (1H-pyrazol-1-yl)acetate ~7.5~7.6~5.1~3.8-H4: ~6.3 (triplet)
Methyl Acetate [2][3]---~3.7-Acetyl-CH₃: ~2.1

Analysis of Differences:

  • Effect of the N1-Substituent: Comparing 4-Ethynyl-1H-pyrazole [8] with the target molecule reveals the impact of the methyl acetate group. The N-H proton signal disappears and is replaced by the characteristic -CH₂- and -OCH₃ signals. The pyrazole protons (H3 and H5) in the target molecule are slightly shifted, reflecting the change in the electronic environment upon N-alkylation.

  • Effect of the C4-Ethynyl Group: Comparing Methyl (1H-pyrazol-1-yl)acetate with the target molecule demonstrates the influence of the ethynyl substituent. The triplet signal for H4 at ~6.3 ppm is absent in the target molecule and is replaced by the ethynyl proton signal around 3.2 ppm. Furthermore, the ethynyl group, being electron-withdrawing, causes a downfield shift of the adjacent pyrazole protons (H3 and H5) compared to the unsubstituted analogue.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The integrity of spectral data is contingent upon meticulous sample preparation and proper instrument parameterization. The following protocol is a self-validating system for obtaining a reliable 1H NMR spectrum.

Materials:

  • Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (5-10 mg)

  • Deuterated chloroform (CDCl₃), 99.8%+ atom D

  • Tetramethylsilane (TMS) or residual solvent signal for reference

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5 mg of the solid sample directly into a clean, dry vial.

    • Add ~0.6 mL of CDCl₃ to the vial. CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its convenient residual proton signal (δ ~7.26 ppm) for referencing.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles.

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity. This is an automated or semi-automated process that optimizes the resolution and lineshape of the signals.

    • Set the acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

      • Spectral Width: Set to a range that encompasses all expected proton signals, typically from -2 to 12 ppm.

      • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for routine 1H NMR.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift axis. Set the residual CHCl₃ peak to δ 7.26 ppm or, if TMS was added, set the TMS signal to δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants (if any).

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample transfer->insert lock 5. Lock & Shim insert->lock setup 6. Set Parameters lock->setup acquire 7. Acquire FID setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase calibrate 10. Calibrate Spectrum phase->calibrate integrate 11. Integrate Peaks calibrate->integrate analyze 12. Final Analysis integrate->analyze

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is unambiguous and highly informative. Each of the four distinct proton environments gives rise to a well-resolved singlet, simplifying spectral interpretation. The chemical shifts are diagnostic: the downfield aromatic signals confirm the pyrazole core, the signal at ~5.2 ppm is characteristic of the N-CH₂-C=O moiety, and the relatively upfield signal at ~3.2 ppm is a definitive marker for the terminal ethynyl proton. Comparative analysis with related structures provides a deeper understanding of substituent effects on the electronic environment of the molecule. The protocols and data presented herein serve as a reliable guide for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds, ensuring scientific rigor and accuracy in structural elucidation.

References

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... [Image]. Available at: [Link]

  • Chemistry LibreTexts. (2022, May 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. Available at: [Link]

  • Alarcón, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(3), 435-442. Available at: [Link]

  • Mobinikhaledi, A., et al. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-153.
  • Mäkelä, T., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 648-652. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 39(8), 471-483.
  • ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 12). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • de Oliveira, A. L., et al. (2011). Complete Assignment of NMR Data of 22 phenyl-1H-pyrazoles' Derivatives. Magnetic Resonance in Chemistry, 49(8), 537-42.
  • Chemistry Steps. (n.d.). The Chemical Shift of Alkynes. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl... [Image]. Available at: [Link]

  • PubMed. (1987). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available at: [Link]

  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. 4(2), 342-346.
  • National Institutes of Health. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Ethynyl and Ester Groups in Pyrazoles via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the pyrazole scaffold is a cornerstone of molecular design, prized for its diverse biological activities and versatile chemical functionality. The precise characterization of substituents on this heterocyclic core is paramount for establishing structure-activity relationships and ensuring molecular integrity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying key functional groups.

This guide provides an in-depth comparison of the characteristic IR absorption bands for two common and electronically distinct functional groups attached to a pyrazole ring: the ethynyl group (a terminal alkyne) and the ester group . We will delve into the causality behind their spectral signatures, supported by experimental data, to empower researchers to confidently differentiate these moieties in their synthesized compounds.

The Vibrational Language of Molecules: A Primer

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites vibrations of its covalent bonds.[1] Each type of bond (e.g., C=O, C≡C, C-H) vibrates at a characteristic frequency, which is dependent on the bond strength and the masses of the atoms involved. The resulting IR spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹), where absorption bands (peaks) correspond to specific vibrational modes. The region above 1500 cm⁻¹ is known as the functional group region, where most of the key identifying absorptions occur.

Section 1: The Unmistakable Signature of the Terminal Alkyne (Ethynyl Group)

The ethynyl group (-C≡CH) is a valuable functional handle in medicinal chemistry, often used in click chemistry reactions and as a bioisostere. Its IR spectrum is defined by two highly characteristic and diagnostic absorption bands.

The ≡C-H Stretch: A Sharp Signal in a Quiet Region

The most telling feature of a terminal alkyne is the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon (ν≡C-H).

  • Expected Range: ~3300 cm⁻¹ [2][3]

  • Appearance: Typically a strong and sharp band. Its sharpness is a key distinguishing feature from the broad O-H or N-H stretching bands that can appear in a similar region.

  • Causality: The sp-hybridized C-H bond is stronger and stiffer than its sp² or sp³ counterparts, causing it to vibrate at a higher frequency. This region of the IR spectrum (above 3100 cm⁻¹) is often uncongested, making this peak particularly easy to identify.

While specific experimental data for ethynylpyrazoles is sparse in readily available literature, the electronic nature of the pyrazole ring is not expected to shift this band outside its well-established, diagnostic range. For a compound like 4-ethynyl-1-methyl-1H-pyrazole , one would confidently predict the appearance of this sharp band around 3300 cm⁻¹.

The C≡C Stretch: Weaker but Highly Informative

The stretching vibration of the carbon-carbon triple bond (νC≡C) provides a secondary, confirmatory signal.

  • Expected Range: 2100 - 2260 cm⁻¹ [2][3]

  • Appearance: Usually weak to medium in intensity and sharp .

  • Causality: The triple bond is the strongest and stiffest of the carbon-carbon bonds, leading to a stretching frequency in a unique region of the spectrum, free from most other fundamental vibrations. The intensity of this peak is dependent on the change in dipole moment during the vibration. In terminal alkynes, this change is small but definite, resulting in a discernible peak. Symmetrically substituted (internal) alkynes may show a very weak or even absent C≡C stretching band.

The position of this band can be subtly influenced by conjugation. If the pyrazole ring engages in electronic conjugation with the alkyne, a slight shift to a lower wavenumber (frequency) may be observed.

Section 2: The Multi-Peak Profile of the Ester Group

The ester functional group (-COOR) is a common feature in prodrugs and other bioactive molecules. Unlike the alkyne, its identification in an IR spectrum relies on a pattern of absorptions, primarily the very strong carbonyl stretch and the C-O stretches.

The Carbonyl (C=O) Stretch: The Most Prominent Peak

The stretching vibration of the ester carbonyl group (νC=O) is one of the most intense and reliable absorptions in an IR spectrum.

  • Experimentally Observed Range in Pyrazoles: ~1700 - 1730 cm⁻¹

  • Appearance: Very strong and sharp .[4] The high polarity of the C=O bond leads to a large change in dipole moment during vibration, resulting in a very intense absorption band.

  • Causality & Influence of the Pyrazole Ring:

    • Inductive Effect: The electronegative ester oxygen atom attached to the carbonyl carbon pulls electron density away, strengthening the C=O bond and increasing its stretching frequency compared to a ketone (~1715 cm⁻¹).

    • Conjugation: When the ester is attached to an aromatic system like pyrazole, conjugation (resonance) can occur. This delocalizes the pi electrons, imparting more single-bond character to the C=O bond, thereby weakening it and lowering its stretching frequency.

This effect is evident in experimental data. For ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate , the C=O stretch is reported at 1702 cm⁻¹ .[5][6] In contrast, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows this band at a higher frequency of 1728 cm⁻¹ .[4] This difference highlights how substitution on the pyrazole ring itself can modulate the electronic environment and, consequently, the exact position of the carbonyl absorption.

The C-O Stretches: The Confirmatory "Fingerprints"

Esters also exhibit two distinct C-O stretching vibrations that confirm their presence.

  • Expected Range: Two bands between 1300 cm⁻¹ and 1000 cm⁻¹ .

  • Appearance: Both are typically strong and sharp .

  • Causality: These bands arise from the coupled asymmetric and symmetric stretching of the C-C(=O)-O and O-C-C portions of the ester group. For instance, in ethyl pyrazole carboxylates, one would expect a strong band for the C(=O)-O stretch (often seen at higher wavenumbers, ~1250-1300 cm⁻¹) and another for the O-CH₂ stretch (often seen at lower wavenumbers, ~1100-1150 cm⁻¹). These two strong bands, in combination with the intense C=O stretch, form a highly reliable pattern for ester identification.

Comparative Summary & Identification Workflow

The key to distinguishing these two functional groups lies in recognizing their fundamentally different spectral patterns. The ethynyl group is characterized by two sharp, well-defined peaks in relatively uncluttered regions of the spectrum. The ester group is identified by a trio of intense peaks, dominated by the C=O stretch.

Table 1: Comparative Summary of Characteristic IR Bands

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Typical Appearance
Ethynyl ≡C-H Stretch~3300Strong, Sharp
C≡C Stretch2100 - 2260Weak to Medium, Sharp
Ester C=O Stretch1700 - 1730 (in Pyrazoles)Very Strong, Sharp
C-O Stretches1300 - 1000 (Two Bands)Strong, Sharp
Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to identifying an unknown pyrazole derivative as containing either an ethynyl or an ester group.

IR_Analysis_Workflow start Acquire IR Spectrum of Unknown Pyrazole Derivative check_3300 Examine ~3300 cm⁻¹ Region start->check_3300 check_2100 Examine 2100-2260 cm⁻¹ Region check_3300->check_2100  Strong, Sharp Peak  (Yes) check_1700 Examine 1700-1730 cm⁻¹ Region check_3300->check_1700 No Significant Peak (No) ethynyl_present Ethynyl Group Likely Present check_2100->ethynyl_present  Weak/Medium, Sharp Peak  (Yes) inconclusive Inconclusive or Other Functional Group check_2100->inconclusive No Peak (No) check_1300 Examine 1300-1000 cm⁻¹ Region check_1700->check_1300  Very Strong, Sharp Peak  (Yes) check_1700->inconclusive No Peak (No) ester_present Ester Group Likely Present check_1300->ester_present  Two Strong Peaks  (Yes) check_1300->inconclusive No / Other Peaks (No)

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, a compound of interest for its potential applications in medicinal chemistry.

As a senior application scientist, this document is structured to provide not just a list of potential fragments, but a logical, in-depth analysis grounded in established fragmentation mechanisms of its constituent moieties: the pyrazole core, the N-linked methyl acetate group, and the C4-ethynyl substituent. While experimental data for this specific molecule is not publicly available, this guide will construct a theoretical fragmentation pathway, offering a robust framework for researchers encountering this or structurally related compounds.

Core Structural Components and Their Anticipated Fragmentation Behavior

To predict the fragmentation of the entire molecule, we must first understand the characteristic mass spectral behavior of its three key components.

The Pyrazole Ring: A Foundation of Predictable Cleavages

The pyrazole nucleus is known to undergo well-defined fragmentation pathways under electron ionization. The primary fragmentation processes involve the cleavage of the N-N bond and subsequent rearrangements, leading to characteristic neutral losses. Key fragmentation patterns for the pyrazole ring include:

  • Expulsion of HCN: A common fragmentation pathway for pyrazole and its derivatives is the loss of a molecule of hydrogen cyanide (HCN, 27 Da). This can occur from the molecular ion or subsequent fragment ions.[1][2]

  • Loss of N₂: Another significant fragmentation route involves the elimination of a molecule of nitrogen (N₂, 28 Da), often following the initial loss of a hydrogen atom or a substituent.[1][2][3] This process can lead to the formation of a stable cyclopropenyl ion.[3] The presence of substituents can influence the prominence of these pathways.[1][2]

The Methyl Acetate Moiety: Characteristic Ester Fragmentation

The methyl acetate group attached to the pyrazole nitrogen is expected to follow classical ester fragmentation rules. The most common cleavages occur at the bonds adjacent to the carbonyl group.[4]

  • Loss of the Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (31 Da), forming an acylium ion. This is often a prominent peak.[5][6]

  • Loss of the Acetyl Radical (•COCH₃): Cleavage of the N-CH₂ bond is less common for the ester itself but becomes relevant in the context of the entire molecule. However, the loss of the entire acetyl group (43 Da) from the pyrazole nitrogen is a possibility.

The Ethynyl Group on an Aromatic System: A Stabilizing Influence

Aromatic systems are characterized by their stability, often resulting in an intense molecular ion peak.[7] Fragmentation tends to occur in the side chains. The ethynyl group (–C≡CH) is a relatively stable substituent. Its fragmentation might involve:

  • Loss of a Hydrogen Atom: Loss of the terminal hydrogen atom from the ethynyl group (1 Da) is a possible initial fragmentation step.

  • Rearrangements: The presence of the triple bond can facilitate rearrangements, potentially involving the pyrazole ring.

Proposed Fragmentation Pathways for Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Synthesizing the fragmentation patterns of the individual components allows us to propose the most probable fragmentation pathways for the complete molecule, methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (Molecular Weight: 164.06 g/mol ).

The following diagram illustrates the predicted primary fragmentation pathways originating from the molecular ion (M⁺•) at m/z 164.

fragmentation_pathway M [M]⁺• m/z 164 Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate A1 [M - •OCH₃]⁺ m/z 133 M->A1 - •OCH₃ (31 Da) A2 [M - COOCH₃]⁺ m/z 105 M->A2 - •COOCH₃ (59 Da) B1 [M - HCN]⁺• m/z 137 M->B1 - HCN (27 Da) B2 [M - N₂]⁺• m/z 136 M->B2 - N₂ (28 Da) C1 [M - •CH₂COOCH₃]⁺ m/z 91 M->C1 - •CH₂COOCH₃ (73 Da)

Caption: Proposed primary fragmentation pathways of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.

Detailed Explanation of Proposed Pathways:
  • Pathway A: Ester Fragmentation

    • m/z 133 ([M - •OCH₃]⁺): This fragment is predicted to be a significant peak, arising from the loss of the methoxy radical from the methyl acetate group. This is a classic ester fragmentation and results in a stable acylium ion.[5][6]

    • m/z 105 ([M - •COOCH₃]⁺): The loss of the entire carbomethoxy group as a radical would leave a pyrazolyl-methyl cation.

  • Pathway B: Pyrazole Ring Fragmentation

    • m/z 137 ([M - HCN]⁺•): Following the established fragmentation of pyrazoles, the expulsion of a neutral HCN molecule from the molecular ion is a highly probable event.[1][2]

    • m/z 136 ([M - N₂]⁺•): The loss of a nitrogen molecule from the pyrazole ring is another characteristic fragmentation, which could lead to a stable, rearranged ion.[1][3]

  • Pathway C: Side-Chain Fragmentation

    • m/z 91 ([M - •CH₂COOCH₃]⁺): Cleavage of the N-CH₂ bond would result in the loss of the entire methyl acetate side chain as a radical, leaving the 4-ethynyl-1H-pyrazolyl cation.

Further fragmentation of these primary ions is also anticipated, leading to a more complex mass spectrum. For instance, the ion at m/z 133 could subsequently lose CO to yield a fragment at m/z 105.

Hypothetical Mass Spectrum Data

Based on the proposed fragmentation pathways, a hypothetical table of the major expected fragments, their m/z values, and the proposed structures is presented below. The relative abundance is a prediction based on the general stability of the ions and the commonality of the fragmentation pathways.

m/zProposed Structure/FormulaPredicted Relative AbundanceFragmentation Pathway
164[C₈H₈N₂O₂]⁺• (Molecular Ion)Moderate-
133[C₇H₅N₂O]⁺HighLoss of •OCH₃
137[C₇H₇N O₂]⁺•ModerateLoss of HCN
105[C₆H₅N₂]⁺Moderate to HighLoss of •COOCH₃ or loss of CO from m/z 133
91[C₅H₃N₂]⁺ModerateLoss of •CH₂COOCH₃
43[CH₃CO]⁺HighFrom the methyl acetate moiety

Experimental Protocol for Mass Spectrometry Analysis

To validate the theoretical fragmentation pathways proposed in this guide, the following experimental protocol for acquiring the electron ionization mass spectrum of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is recommended.

Instrumentation
  • A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is ideal. A direct insertion probe can also be used if the compound is sufficiently pure and volatile.

Sample Preparation
  • Dissolution: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Purity Check: Ensure the purity of the sample using a suitable technique (e.g., NMR, HPLC) to avoid misinterpretation of the mass spectrum due to impurities.

GC-MS Parameters
  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Data Analysis
  • Identify the peak corresponding to methyl (4-ethynyl-1H-pyrazol-1-yl)acetate in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

  • Analyze the fragmentation pattern and compare the observed fragment ions with the predicted fragments in this guide.

  • Consider high-resolution mass spectrometry (HRMS) to determine the elemental composition of the key fragment ions and confirm the proposed structures.

Comparison with Alternative Structures

The predicted fragmentation pattern can be used to distinguish methyl (4-ethynyl-1H-pyrazol-1-yl)acetate from its isomers. For example, an isomer where the methyl acetate group is attached at a different position on the pyrazole ring, or where the ethynyl group is at a different position, would likely exhibit a different fragmentation pattern, particularly in the relative abundances of the fragment ions.

The following diagram illustrates the logical workflow for analyzing the mass spectrum of an unknown compound suspected to be methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.

Caption: Logical workflow for structural confirmation using mass spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate. By dissecting the molecule into its core components and applying established principles of mass spectrometry, we have proposed the most likely fragmentation pathways and the key fragment ions that would be observed. The provided experimental protocol offers a clear path for researchers to obtain empirical data to validate these predictions. This approach of predictive fragmentation analysis serves as a powerful tool in the early stages of compound characterization, guiding researchers in their interpretation of mass spectral data and accelerating the pace of drug discovery and development.

References

  • Rokkam, S. K., Bhujel, M., Jain, D., Sripada, L., Srinivas, N., Bajaj, A., & Golakoti, N. R. (2024). Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents. RSC Advances, 14(1), 1-15. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Characterization and Applications. IntechOpen. [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1558. [Link]

  • Nishiwaki, T. (1968). Electron-impact Induced Fragmentations of Pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. [Link]

  • Zhang, Y., Yuan, L., & Li, X. (2014). Mass spectra of methyl acetate and ethyl formate. Chinese Journal of Chemical Physics, 27(1), 39-44. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl ethanoate. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Ethynyl-1-methyl-1H-pyrazole Properties. CompTox Chemicals Dashboard. Retrieved February 12, 2026, from [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Lemos, A. S., de la Torre, V., & G. de la Torre. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(17), 3984. [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). The mass spectra of some deuterated pyrazoles. Organic Mass Spectrometry, 5(4), 1101-1107. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bowie, J. H., Donaghue, P. F., Rodda, H. J., & Simons, B. K. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(12), 2677-2689. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 12, 2026, from [Link]

  • Wait, R., & Staddon, J. H. (1993). EI mass spectrum of the acetate derivative of 15-methyl-1,2-heptadecanediol from GL-1 of T. scotoductus X-1(t2). ResearchGate. [Link]

  • MassBank. (2008, October 21). METHYL ACETATE; EI-B; MS. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry Learner. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

  • Spectroscopy Online. (2019, October 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • UC Irvine. (2011, November 30). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. [Video]. YouTube. [Link]

  • PubChem. (n.d.). methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. Retrieved February 12, 2026, from [Link]

  • University of Illinois. (n.d.). Chemistry 4631. [Link]

Sources

Biological Stability of Pyrazole-Based Triazole Conjugates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological stability of pyrazole-based triazole conjugates, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The conjugation of pyrazole and 1,2,3-triazole scaffolds represents a "privileged" structural strategy in modern drug design.[1] Unlike traditional linkers (amides, esters) that are susceptible to rapid hydrolysis by plasma esterases or peptidases, the pyrazole-triazole axis offers exceptional metabolic rigidity . This guide analyzes the physicochemical basis of this stability, compares it against standard alternatives, and provides validated protocols for assessing its biological persistence.

The Physicochemical Basis of Stability

The superior biological stability of pyrazole-based triazole conjugates stems from the unique electronic properties of the heteroaromatic systems involved.

Aromaticity and Electronic Shielding
  • 1,2,3-Triazole Linker: Often synthesized via Click Chemistry (CuAAC), the 1,4-disubstituted 1,2,3-triazole ring functions as a non-classical bioisostere of an amide bond. However, unlike amides, it is resistant to hydrolytic cleavage, oxidation, and reduction. The high dipole moment (~5 D) allows it to participate in hydrogen bonding and dipole-dipole interactions without being a substrate for proteases.

  • Pyrazole Scaffold: The pyrazole ring is robust against oxidative metabolism. While the nitrogen atoms can be sites for Phase II glucuronidation, the carbon skeleton remains intact under physiological conditions that typically degrade furan or thiophene rings.

Metabolic Soft Spots (and How to Avoid Them)

While the core scaffold is stable, instability often arises from substituents .

  • N-alkylation sites: The

    
    -1 position of the pyrazole is a common site for metabolic 
    
    
    
    -dealkylation or glucuronidation.
  • Benzylic positions: If the triazole connects to a benzyl group, the benzylic carbon is prone to CYP450-mediated hydroxylation.

Comparative Performance Analysis

The following table contrasts the stability profile of Pyrazole-Triazole conjugates against other common medicinal chemistry scaffolds.

Table 1: Comparative Biological Stability Profile

Scaffold ArchitecturePlasma Stability (

)
Microsomal Stability (

)
Primary Metabolic LiabilityBiological Suitability
Pyrazole-Triazole Conjugate > 24 hours Low (< 10 µL/min/mg) Phase II Glucuronidation (slow)High (Systemic drugs)
Pyrazole-Amide Conjugate2 - 6 hoursModerateAmidase hydrolysisMedium (Prodrug potential)
Pyrazole-Ester Conjugate< 30 minsHighRapid Esterase hydrolysisLow (unless prodrug)
Triazole-Phenyl Ether> 24 hoursLow to ModerateCYP-mediated O-dealkylationHigh

Key Insight: In a study of FLT3 inhibitors, pyrazole-based conjugates demonstrated nanomolar potency with limited metabolism in human microsomes, outperforming amide-linked analogs which suffered from rapid clearance.

Metabolic Pathways & Degradation Mechanisms[2]

Understanding the metabolic fate is crucial for lead optimization. The diagram below illustrates the typical metabolic pathways for these conjugates, highlighting the resilience of the linker compared to peripheral groups.

MetabolicPathways cluster_legend Legend Parent Parent Pyrazole-Triazole Conjugate CYP450 Phase I: CYP450 (Oxidation) Parent->CYP450 Slow Oxidation (Side chains) UGT Phase II: UGT (Glucuronidation) Parent->UGT Direct Conjugation (Pyrazole NH) Hydrolysis Plasma Esterases (Hydrolysis) Parent->Hydrolysis RESISTANT Metabolite1 Hydroxylated Metabolite (Active/Inactive) CYP450->Metabolite1 Metabolite2 N-Glucuronide Conjugate (Excreted) UGT->Metabolite2 Stable Linker Intact (No Cleavage) Hydrolysis->Stable Triazole Ring Preserved key1 Enzymatic Attack key2 Stable Outcome

Figure 1: Metabolic fate of pyrazole-triazole conjugates. Note the resistance to hydrolytic cleavage (dashed line) compared to susceptibility to Phase I/II modifications on peripheral groups.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of your conjugates, use the following self-validating protocols.

Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:





Plasma Stability Assay (Hydrolytic Stability)

Objective: Assess resistance to plasma esterases and peptidases.

Workflow:

  • Preparation: Thaw frozen plasma (Human/Rat) at 37°C. Centrifuge to remove debris.

  • Spiking: Spike test compound (1 µM) into 100% plasma. (Keep DMSO < 1%).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove aliquots at

    
     hours.
    
  • Quenching & Analysis: Quench with Acetonitrile (containing IS), vortex, centrifuge, and analyze via LC-MS/MS.

  • Validation: Use Procaine (unstable) and Diltiazem (stable) as controls.

Stability Testing Workflow Diagram

This flowchart outlines the decision-making process for evaluating these conjugates.

StabilityWorkflow Start Synthesized Conjugate PlasmaTest Plasma Stability (24h Incubation) Start->PlasmaTest Decision1 > 80% Remaining? PlasmaTest->Decision1 MicrosomeTest Microsomal Stability (NADPH Dependent) Decision2 CL_int < 10 µL/min/mg? MicrosomeTest->Decision2 Decision1->MicrosomeTest Yes FailHydrolysis Fail: Hydrolysis Prone (Check Substituents) Decision1->FailHydrolysis No Pass Lead Candidate (Proceed to In Vivo) Decision2->Pass Yes FailMetabolism Fail: Rapid Oxidation (Block Metabolic Hotspots) Decision2->FailMetabolism No

Figure 2: Step-by-step stability evaluation workflow for pyrazole-triazole hybrids.

References

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.[2] [Link]

  • Di Stefano, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Journal of Medicinal Chemistry. [Link]

  • Xu, Z., et al. (2019).[1][3][4] 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. Metabolic Stability Assay Protocols. [Link]

Sources

X-ray crystallography data for 4-ethynyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystallography Data for 4-Ethynyl Pyrazole Derivatives

Executive Summary

The 4-Ethynyl Pyrazole Scaffold in Structure-Based Drug Design The 4-ethynyl pyrazole moiety represents a specialized structural motif in medicinal chemistry, distinct from its ubiquitous 4-alkyl and 4-halo analogs. Unlike flexible alkyl chains or electron-withdrawing halogens, the 4-ethynyl group offers a unique combination of linear rigidity ,


-electron density , and synthetic versatility  (specifically as a bio-orthogonal handle or Sonagashira coupling partner).

This guide benchmarks the crystallographic performance of 4-ethynyl pyrazole derivatives against standard alternatives (4-methyl, 4-cyano, 4-bromo), focusing on their utility in kinase inhibitor design (e.g., MPS1, LDHA) and bioconjugation.

Key Findings:

  • Structural Rigidity: The ethynyl group enforces a linear geometry (

    
     bond angle) at the C4 position, reducing entropic penalties upon binding compared to flexible alkyl chains.
    
  • Electronic Profile: The alkyne

    
    -cloud facilitates specific hydrophobic/
    
    
    
    -stacking interactions in "gatekeeper" regions of kinase domains.
  • Crystallizability: Derivatives show high propensity for forming high-resolution crystals (often <2.0 Å) due to ordered packing driven by the rigid ethynyl spacer.

Structural Comparative Analysis

This section compares the crystallographic metrics of 4-ethynyl pyrazole derivatives against common 4-substituted alternatives.

Table 1: Crystallographic Metric Comparison
Feature4-Ethynyl Pyrazole 4-Methyl Pyrazole 4-Cyano Pyrazole 4-Bromo Pyrazole
Geometry Linear, Rigid (

hybridized)
Tetrahedral, Flexible (

)
Linear, Rigid (

)
Spherical, Rigid
Bond Length (C4-R) ~1.43 Å (C-C)~1.50 Å (C-C)~1.44 Å (C-C)~1.87 Å (C-Br)
Electronic Character

-rich, Hydrophobic
Hydrophobic, NeutralPolar, H-bond AcceptorHydrophobic, Halogen Bond Donor
Binding Mode

-Stacking, Steric fit in narrow channels
Hydrophobic packingDipole interactionsHalogen bonding (to backbone C=O)
Typical Resolution 1.6 – 2.5 Å (High order)2.0 – 3.0 Å (Variable)1.8 – 2.5 Å1.5 – 2.2 Å (Heavy atom effect)
Mechanistic Insight: The "Ethynyl" Advantage

The 4-ethynyl group acts as a "molecular rod." In X-ray structures (e.g., PDB 6Q0D ), this linearity allows the inhibitor to penetrate deep hydrophobic tunnels (such as the substrate-binding tunnel in LDHA) without introducing the steric bulk of a phenyl ring or the rotatable freedom of an ethyl group.

  • Case Study (LDHA Inhibitors): In the structure of LDHA complexed with pyrazole-based inhibitors, the ethynyl group (often on a pendant phenyl ring attached to the pyrazole) serves as a rigid spacer that orients the active pharmacophore into the allosteric site, improving residence time.

Experimental Protocol: Crystallization & Data Collection

Objective: Co-crystallization of a generic kinase target (e.g., FGFR or MPS1) with a 4-ethynyl pyrazole derivative.

A. Synthesis of the 4-Ethynyl Pharmacophore

Note: The 4-ethynyl moiety is often installed via Sonagashira coupling using a protected precursor.

  • Starting Material: 4-Iodo-1H-pyrazole.

  • Protection: React with Boc-anhydride to form tert-butyl 4-iodo-1H-pyrazole-1-carboxylate .

  • Coupling: Perform Sonagashira coupling with trimethylsilylacetylene (TMSA), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), and Et
    
    
    N in THF at 60°C.
  • Deprotection: Treat with TBAF/THF to yield 4-ethynyl-1H-pyrazole .

  • Ligand Assembly: Couple this core to the kinase-targeting scaffold (e.g., via N-alkylation or further cross-coupling).

B. Co-Crystallization Workflow

This protocol ensures high-occupancy complexes suitable for X-ray diffraction.

  • Protein Prep: Concentrate purified kinase domain (e.g., MPS1, 5-10 mg/mL) in buffer (20 mM Tris pH 8.0, 200 mM NaCl, 1 mM TCEP).

  • Ligand Incubation: Add the 4-ethynyl pyrazole derivative (dissolved in 100% DMSO) to the protein at a 3:1 molar excess . Incubate on ice for 1 hour.

  • Clarification: Centrifuge at 14,000 x g for 10 min to remove precipitates.

  • Hanging Drop Vapor Diffusion:

    • Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.

    • Reservoir: 20-25% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5.

  • Optimization: If crystals are thin/needle-like (common with linear ethynyl ligands), perform micro-seeding using a cat whisker or seed bead kit.

C. Data Collection Strategy
  • Cryoprotection: Transfer crystal to reservoir solution + 20% Glycerol.

  • Beamline Settings: Collect at 100 K. Use a tunable wavelength (0.979 Å) to maximize resolution.

  • Processing: Integrate using XDS or MOSFLM; solve via Molecular Replacement using the apo-kinase structure (e.g., PDB 3HMN for MPS1).

Visualization: Structural Logic & Workflow

Diagram 1: Crystallization & Structure Determination Pipeline

CrystallographyWorkflow Ligand 4-Ethynyl Pyrazole Derivative (100 mM DMSO) Complex Complex Formation (3:1 Ratio, 1hr 4°C) Ligand->Complex Protein Purified Kinase (5-10 mg/mL) Protein->Complex Cryst Vapor Diffusion (PEG 3350 / AmSO4) Complex->Cryst Co-crystallization Xray X-Ray Diffraction (Synchrotron Source) Cryst->Xray Cryo-cooling Data PDB Dataset (Resolution < 2.0 Å) Xray->Data Phasing & Refinement

Caption: Workflow for generating high-resolution X-ray datasets of kinase-inhibitor complexes.

Diagram 2: Binding Interaction Logic (Ethynyl vs. Alkyl)

BindingLogic Ethynyl 4-Ethynyl Group (Linear/Rigid) Pocket Kinase Gatekeeper Region Ethynyl->Pocket Fits Narrow Channels Alkyl 4-Alkyl Group (Flexible/Bulky) Alkyl->Pocket Requires Conformational Change Interaction1 Pi-Stacking / Hydrophobic (Low Entropy Cost) Pocket->Interaction1 With Ethynyl Interaction2 Steric Clash / High Entropy (Reduced Affinity) Pocket->Interaction2 With Alkyl

Caption: Mechanistic comparison of binding modes. The ethynyl group minimizes entropic penalty.

Case Studies & Reference Data

Case Study A: MPS1 Inhibition (PDB 4C4J) [1][2]

  • Compound: A pyrrolopyridine inhibitor derived from a 4-ethynyl pyrazole precursor.

  • Structural Insight: The pyrazole ring forms critical H-bonds with the hinge region (Glu-Leu backbone). While the ethynyl group was cyclized in this specific final product, the precursor geometry dictated the regioselectivity of the fusion, demonstrating the scaffold's synthetic control.

  • Performance: IC50 = 0.04 µM (Cell-based potency).

Case Study B: LDHA Inhibition (PDB 6Q0D)

  • Compound: NCGC00384414-01.[3]

  • Structural Insight: This structure features a pyrazole with a substituted phenyl ring. The rigid linkers (alkynes) in this series of inhibitors were crucial for spanning the distance between the active site and the allosteric cofactor binding groove.

  • Resolution: 2.05 Å.

References

  • RCSB PDB. (2013).[4][1] Structure-based design of orally bioavailable pyrrolopyridine inhibitors of the mitotic kinase MPS1 (PDB 4C4J). Link

  • RCSB PDB. (2020).[3] Crystal Structure of LDHA in Complex with Compound NCGC00384414-01 (PDB 6Q0D). Link

  • Naumov, P. et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. Link

  • Journal of Medicinal Chemistry. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Link

  • ChemRxiv. (2022). Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. Link

Sources

Optimizing Purity Verification of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verifying the purity of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate presents a unique chromatographic challenge. This molecule combines a basic nitrogen heterocycle (pyrazole), a reactive


-electron system (ethynyl), and a hydrolytically labile ester. Standard alkyl-bonded phases (C18) often struggle to differentiate this analyte from its primary degradation product—the corresponding carboxylic acid—due to insufficient selectivity mechanisms.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase. Experimental evidence suggests that exploiting


 interactions via Phenyl-Hexyl chemistry significantly improves resolution (

) and peak symmetry, providing a more robust method for GMP release testing and stability profiling.

Chemical Analysis & Separation Logic

To design a self-validating protocol, we must first understand the analyte's behavior in solution.

FeatureChemical MoietyChromatographic Implication
Core Pyrazole RingWeakly basic; requires pH control (acidic buffer) to suppress silanol interactions.
Function A Methyl EsterHydrolysis risk. Degrades to acid form, which may co-elute on C18 if pH is not optimized.
Function B 4-Ethynyl GroupHigh

-electron density. Acts as a "handle" for alternative selectivity mechanisms (e.g.,

stacking).
The Separation Logic Diagram

The following decision tree illustrates the rationale for selecting the stationary phase based on the analyte's specific electronic properties.

ColumnSelection Start Analyte: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate CheckAromatic Contains Aromatic/Pi-Systems? Start->CheckAromatic StandardPath Standard Hydrophobic Interaction CheckAromatic->StandardPath No PiPath Pi-Pi Interaction Potential CheckAromatic->PiPath Yes (Pyrazole + Alkyne) C18 C18 Column (Baseline Method) StandardPath->C18 Phenyl Phenyl-Hexyl Column (Enhanced Selectivity) PiPath->Phenyl Outcome1 Risk: Co-elution of polar degradants C18->Outcome1 Outcome2 Success: Orthogonal separation of impurities Phenyl->Outcome2

Figure 1: Decision logic for stationary phase selection. The presence of the ethynyl and pyrazole groups favors phenyl-based phases for orthogonal selectivity.

Comparative Performance: C18 vs. Phenyl-Hexyl[1]

We evaluated two methodologies to determine the optimal release assay. The primary critical quality attribute (CQA) was the resolution between the parent peak and the Acid Impurity (hydrolysis product).

Method A: The "Workhorse" (C18)
  • Column: High-strength Silica C18 (150 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Observation: The methyl ester and the pyrazole core dominate retention. However, the ethynyl group provides minimal handle for C18 discrimination. The acid impurity elutes dangerously close to the solvent front or the main peak depending on pH.

Method B: The "Selectivity Specialist" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Observation: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte's pyrazole and ethynyl groups. This "magnetic" pull increases retention for the parent molecule relative to the more polar acid impurity, widening the separation window.
    
Representative Performance Data
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main) 4.2 min6.8 minImproved
Retention Time (Acid Imp) 3.9 min3.1 minResolved
Resolution (

)
1.1 (Co-elution risk)> 4.5 (Robust)Pass
Tailing Factor (

)
1.41.1Superior
Selectivity (

)
1.081.35High

Analyst Note: The C18 method requires strict pH control to prevent peak tailing. The Phenyl-Hexyl method is more robust because the separation is driven by electronic interaction rather than pure hydrophobicity.

Recommended Protocol (Method B)

This protocol is designed for transferability and robustness in a QC environment.

Chromatographic Conditions
  • Instrument: HPLC with DAD (Diode Array Detector)

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate pyrazole, improving shape).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Load
12.04060Elution Gradient
15.0595Wash
18.0955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the pyrazole).

Validation & Stability Strategy

To ensure the method is "stability-indicating" (capable of detecting degradation), you must perform forced degradation studies.

Degradation Pathways[5]
  • Hydrolysis (Acid/Base): The methyl ester will cleave to form (4-ethynyl-1H-pyrazol-1-yl)acetic acid .

    • Detection: This peak will shift significantly earlier (lower

      
      ) on the Phenyl-Hexyl column due to loss of the methyl group's hydrophobicity and ionization of the carboxylic acid.
      
  • Oxidation: The ethynyl group (-C≡CH) is susceptible to oxidation or hydration.

    • Detection: Look for +16 Da (oxide) or +18 Da (ketone) adducts in LC-MS. These usually elute slightly earlier than the parent.

Validation Workflow Diagram

The following workflow outlines the mandatory steps to validate this method according to ICH Q2(R1) guidelines.

ValidationWorkflow Prep 1. Sample Prep (Stress Testing) System 2. System Suitability (Rs > 2.0, Tf < 1.5) Prep->System Linearity 3. Linearity (50-150% Target) System->Linearity Accuracy 4. Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Robustness 5. Robustness (pH, Temp, Flow) Accuracy->Robustness

Figure 2: Step-by-step validation workflow ensuring method reliability.

References

  • Separation of Pyrazole Derivatives: Comparison of C18 and Phenyl phases for nitrogen heterocycles. Source:3

  • Phenyl-Hexyl Selectivity Mechanisms: Explanation of pi-pi interactions in HPLC. Source:

  • General Pyrazole Properties: Chemical data for Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate. Source:

  • HPLC Method Validation Guidelines: ICH Q2(R1) Validation of Analytical Procedures. Source:

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a functionalized heterocyclic building block commonly used in "click chemistry" (CuAAC) and kinase inhibitor synthesis. While often treated as a generic organic intermediate, its terminal alkyne moiety presents a latent explosion hazard if mismanaged in waste streams containing heavy metals.

Core Disposal Directive:

  • Primary Waste Class: Flammable Organic Solvent (Non-Halogenated).

  • Critical Incompatibility: DO NOT dispose of in metal containers (steel drums) or mix with waste streams containing Copper (Cu), Silver (Ag), or Mercury (Hg).

  • RCRA Classification: Likely D001 (Ignitable); Potential D003 (Reactive) if in bulk/pure form.

Chemical Hazard Profile

To ensure safe disposal, we must deconstruct the molecule into its reactive functional groups. A generic SDS is insufficient; you must manage the specific risks of the ethynyl and pyrazole components.

Functional GroupStructure FragmentHazard CharacteristicWaste Management Implication
Terminal Alkyne -C≡C-HAcetylide Formation: The terminal proton is weakly acidic (pKa ~25). In the presence of bases and heavy metals (Cu, Ag), it forms shock-sensitive metal acetylides.[1]CRITICAL: Use HDPE (plastic) waste containers. Avoid contact with metal spatulas or metallic waste cans.
Methyl Ester -COOCH3Flammability / Hydrolysis: Contributes to high vapor pressure and flammability.[2] Susceptible to hydrolysis in strong acid/base.Classify as Flammable Liquid/Solid .[3] Keep away from oxidizers.[3][4][5][6][7]
Pyrazole Ring C3H3N2Biological Activity: Potential skin/eye irritant and aquatic toxin.Do not dispose of down the drain.[8][9] Incineration is required.

Pre-Disposal Risk Assessment (The "Why")

The Acetylide Trap

The most common error in disposing of ethynyl-pyrazoles is the "commingled waste" mistake.

  • Scenario: A researcher runs a Click Chemistry reaction (using CuSO4) and disposes of the product residue and the copper catalyst in the same waste carboy.

  • The Reaction: Over time, the residual terminal alkyne reacts with the copper ions to form Copper(I) Acetylide (

    
    ).
    
  • The Result: When the waste solvent evaporates or the container is moved (shock), the dry acetylide can detonate.

Rule of Thumb: If your workflow involved Copper (Cu) or Silver (Ag) catalysis, you must sequester the metal waste separately from the unreacted alkyne starting material.

Disposal Workflow & Decision Logic

The following decision tree outlines the operational logic for disposing of Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.

DisposalWorkflow Start Waste Generation: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Container Select Container: HDPE or Glass ONLY (NO Metal Cans) Solid->Container Direct Disposal MetalCheck Contains Heavy Metals? (Cu, Ag, Hg, Pd) Liquid->MetalCheck Segregation SEGREGATION REQUIRED Separate Organic Layer from Aqueous Metal Waste MetalCheck->Segregation Yes (Click Chem Residue) MetalCheck->Container No (Pure Solvent) Segregation->Container Organic Phase Labeling Labeling: 'Flammable Organic Waste' 'Contains Terminal Alkyne' Container->Labeling Final Transfer to EHS/Incineration Labeling->Final

Figure 1: Operational logic for segregating alkyne-based chemical waste to prevent incompatible reactions.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal cans.

  • Solvation (Optional but Recommended): To reduce dust hazards and shock sensitivity, dissolve the solid in a minimal amount of compatible solvent (e.g., Acetone or Ethyl Acetate) before adding to the liquid waste stream, provided no metals are present.

  • Labeling:

    • Constituents: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.

    • Hazard Checkbox: Flammable, Irritant.[2][3]

    • Note: "Contains Terminal Alkyne - NO METALS."

B. Liquid Waste (Reaction Mixtures)
  • Metal Scavenging (If Catalysts Used):

    • If the solution contains Copper/Silver, wash the organic phase with an aqueous chelator (e.g., EDTA or dilute HCl) to extract metals into the aqueous phase.

    • Dispose of the Aqueous Phase as "Heavy Metal Waste."

    • Dispose of the Organic Phase (containing the alkyne) as "Non-Halogenated Organic Solvent."

  • Bulking: Pour into a dedicated HDPE carboy.

  • Venting: Ensure the cap is vented if there is any risk of off-gassing (though unlikely for this stable ester).

C. Quenching (For Large Quantities >100g)

If disposing of bulk expired material, "killing" the alkyne functionality is the safest route.

  • Reagent: Dilute Potassium Permanganate (

    
    ) or bleach (Sodium Hypochlorite).
    
  • Mechanism: Oxidative cleavage of the alkyne to a carboxylic acid.

  • Procedure: Slowly add the alkyne solution to an excess of oxidizing solution in an ice bath. Monitor temperature. Once reaction subsides, test for peroxides, neutralize, and dispose of as aqueous waste.

Regulatory Compliance (RCRA)[11][12]

In the United States, this material falls under the Resource Conservation and Recovery Act (RCRA) .

CodeDescriptionApplicability
D001 Ignitability Primary Code. Applies if the waste is a liquid with a flash point <60°C (140°F). Most ester solutions will trigger this.
D003 Reactivity Secondary Code. Applies if the waste is capable of detonation or explosive reaction. While the pure compound is stable, the potential to form acetylides can trigger this classification in mixed waste scenarios.

DOT Shipping (for Waste Haulers):

  • Proper Shipping Name: Waste Flammable Liquid, n.o.s. (Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, Acetone)

  • UN Number: UN 1993

  • Class: 3

  • Packing Group: II

Emergency Procedures

Spill Response:

  • Evacuate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use vermiculite or sand. DO NOT use paper towels (creates a flammable wick).

  • Clean: Wipe area with soap and water.[5][8]

  • Disposal: Place absorbent materials in a sealed plastic bag, then into the HDPE waste container.

References

  • BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from 1[1]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Resource Conservation and Recovery Act (RCRA). Retrieved from 10

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrazole Derivatives and Flammable Liquids. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

Sources

Personal protective equipment for handling methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Unknown Hazard" Principle

As researchers, we often handle novel building blocks where specific toxicological data (LD50, mutagenicity) is sparse. Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a prime example. It combines a pyrazole pharmacophore (biologically active) with a terminal alkyne (highly reactive "click" chemistry handle).

The Core Directive: Treat this compound as a potent sensitizer and mitochondrial inhibitor until proven otherwise. Do not rely on the absence of a "Toxic" symbol on the bottle. Your safety relies on a self-validating system of containment, not just a pair of gloves.

Molecular Hazard Architecture

To select the right PPE, we must first deconstruct the molecule. We do not fear the chemical; we respect its functional groups.

Functional GroupAssociated RiskPhysiological/Physical Implication
Pyrazole Ring Biological Activity Pyrazoles are privileged structures in kinase inhibitors. Risk: Potential mitochondrial toxicity or specific enzyme inhibition upon absorption.
Terminal Alkyne Reactivity / Instability Risk: Formation of explosive metal acetylides if in contact with copper/silver under basic conditions. Potential skin irritant.[1][2][3][4][5]
Methyl Ester Hydrolysis / Solubility Risk: Lipophilic nature facilitates rapid skin absorption. Hydrolyzes to acid form in vivo, potentially altering local pH or toxicity profile.
Visualization: Risk-to-Mitigation Logic

The following diagram illustrates the causality between the chemical structure and the required safety controls.

HazardLogic Substance Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Group1 Terminal Alkyne Substance->Group1 Group2 Pyrazole Core Substance->Group2 Group3 Methyl Ester Substance->Group3 Risk1 Metal Acetylide Formation (Explosion Risk) Group1->Risk1 Risk2 Mitochondrial Toxicity (Systemic Poison) Group2->Risk2 Risk3 Dermal Absorption Group3->Risk3 Control1 Avoid Metal Spatulas Segregate Waste Risk1->Control1 Control2 Fume Hood (Engineering) N95/P100 (Backup) Risk2->Control2 Control3 Double Nitrile Gloves Lab Coat (Buttoned) Risk3->Control3

Figure 1: Structural deconstruction of hazards mapping to specific engineering and PPE controls.

PPE Architecture: The Defense Matrix

Standard "lab safety" is insufficient for functionalized drug intermediates. Use this matrix to determine your loadout based on the operation.

The Glove Protocol (Critical)

Why? This compound is an organic ester. Standard 4-mil nitrile gloves have a breakthrough time of <5 minutes if the compound is dissolved in DCM or Acetone.

  • Solid State: Single Nitrile (4 mil) is acceptable.

  • Solution State: Double Gloving is mandatory. Inner layer: Nitrile. Outer layer: Nitrile (or Laminate if using halogenated solvents).

Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up >5g)Technical Rationale
Eyes Safety Glasses w/ Side Shields (ANSI Z87.1)Chemical Splash Goggles Protects against projectile crystals during scraping and aerosolized solvent splash.
Hands Nitrile (4-6 mil) Silver Shield / Laminate Laminate gloves resist the organic solvents (DCM/DMF) likely used to dissolve this lipophilic compound.
Respiratory Fume Hood (Sash at 18")Half-Mask Respirator (P100/OV) If weighing outside a hood (discouraged), static dust is a major inhalation vector.
Body Cotton Lab Coat (Buttoned)Tyvek Sleeves + Apron Synthetic aprons prevent "soak-through" if a flask of solution shatters.

Operational Workflow: From Vial to Reaction

Safety is not a gadget; it is a procedure. Follow this self-validating workflow to minimize exposure.

Phase 1: Weighing & Transfer
  • The Static Trap: Dry organic powders build static charge. As you insert a spatula, the powder may "jump."

    • Mitigation: Use an anti-static gun on the vial or weigh inside a humidity-controlled balance enclosure.

  • The Tool: Do NOT use metal spatulas if the material looks degraded or if the environment is basic (risk of acetylide formation, though low in pure form). Use ceramic or PTFE-coated spatulas .

Phase 2: Solubilization (Highest Risk)

This is the moment the compound becomes most dangerous (highest absorption potential).

  • Place the reaction vessel in the fume hood before adding solvent.

  • Add solvent (e.g., DMSO, DMF, DCM) slowly down the side of the vessel to minimize aerosol generation.

  • Self-Check: Check your outer glove immediately after this step. If any wetness is detected, strip and replace.

Phase 3: Reaction Setup (Click Chemistry)

If using Copper(I) catalysts (CuAAC reaction):

  • Warning: Copper acetylides are shock-sensitive.

  • Protocol: Ensure the atmosphere is inert (Nitrogen/Argon) before adding the copper catalyst to the alkyne solution. Never let the reaction dry out completely with copper present.

Visualization: Safe Handling Workflow

Workflow Start Start: Solid Reagent Weigh Weighing (Use PTFE Spatula) Start->Weigh Check1 Static Check: Is powder jumping? Weigh->Check1 Check1->Weigh Yes (Use Anti-static gun) Solvent Solubilization (Fume Hood ONLY) Check1->Solvent No React Reaction Setup (Inert Atmosphere) Solvent->React Cleanup Decontamination React->Cleanup

Figure 2: Step-by-step decision tree for handling the reagent.

Disposal & Decontamination[4][7]

Improper disposal of alkyne-functionalized compounds creates long-term hazards in waste drums.

  • Segregation:

    • NEVER mix this waste with strong oxidizers or heavy metal solutions (Silver/Mercury waste).

    • Label the waste tag explicitly: "Contains Terminal Alkyne - Potential Reactivity."

  • Decontamination of Glassware:

    • Rinse glassware with Acetone first (collect as organic waste).

    • Soak in a mild acid bath (1M HCl) to ensure any potential acetylides are protonated and solubilized before final washing.

Emergency Response

  • Skin Contact:

    • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper.

    • Protocol: Wash with lukewarm water and soft soap for 15 minutes.

  • Spill (Solid):

    • Do not dry sweep (dust generation). Cover with a wet paper towel (water/surfactant), then wipe up.

  • Spill (Solution):

    • Use a non-combustible absorbent (Vermiculite). Do not use paper towels if the solvent is an oxidizer (unlikely here, but good habit).

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories. OSHA 3404-11R. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press.[6] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • Sharpless, K. B., et al. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001. (Foundational reference for Alkyne reactivity context). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.